tri-GalNAc-DBCO
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C82H127N11O29 |
|---|---|
分子量 |
1730.9 g/mol |
IUPAC 名称 |
6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]-6-oxohexanamide |
InChI |
InChI=1S/C82H127N11O29/c1-52(97)89-70-76(111)73(108)59(46-94)120-79(70)117-39-13-10-23-62(100)83-33-16-36-86-65(103)30-42-114-49-82(92-68(106)26-8-9-27-69(107)93-45-57-21-5-4-19-55(57)28-29-56-20-6-7-22-58(56)93,50-115-43-31-66(104)87-37-17-34-84-63(101)24-11-14-40-118-80-71(90-53(2)98)77(112)74(109)60(47-95)121-80)51-116-44-32-67(105)88-38-18-35-85-64(102)25-12-15-41-119-81-72(91-54(3)99)78(113)75(110)61(48-96)122-81/h4-7,19-22,59-61,70-81,94-96,108-113H,8-18,23-27,30-51H2,1-3H3,(H,83,100)(H,84,101)(H,85,102)(H,86,103)(H,87,104)(H,88,105)(H,89,97)(H,90,98)(H,91,99)(H,92,106)/t59-,60-,61-,70-,71-,72-,73+,74+,75+,76-,77-,78-,79-,80-,81-/m1/s1 |
InChI 键 |
FXSXUNYSKIAZMR-UFHLAIGYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tri-GalNAc-DBCO: Structure, Synthesis, and Application in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tri-GalNAc-DBCO, a critical reagent in the targeted delivery of therapeutics to hepatocytes. We will delve into its chemical structure, synthesis, mechanism of action, and its application in bioconjugation, with a focus on quantitative data and detailed experimental protocols.
Introduction: The Need for Targeted Hepatic Delivery
The liver is a central organ in metabolism and is implicated in a wide range of diseases. Effective therapeutic intervention often requires specific delivery of drugs to hepatocytes, the primary cells of the liver, while minimizing off-target effects. The asialoglycoprotein receptor (ASGPR), a C-type lectin highly and specifically expressed on the surface of hepatocytes, provides an ideal target for this purpose. ASGPR recognizes and internalizes glycoproteins that have terminal galactose or N-acetylgalactosamine (GalNAc) residues.[1][2]
This compound is a synthetic molecule designed to leverage this biological pathway. It consists of two key functional components: a trivalent (triantennary) cluster of N-acetylgalactosamine sugars for high-affinity binding to ASGPR, and a dibenzocyclooctyne (DBCO) group, which is a reactive handle for bioorthogonal "click chemistry."[3][4] This combination allows for the efficient and specific conjugation of a wide array of therapeutic molecules—such as small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), peptides, and proteins—for targeted delivery to the liver.[5][6]
Chemical Structure and Properties of this compound
The fundamental structure of this compound features a central scaffold from which three GalNAc-containing arms radiate. This trivalent arrangement is crucial, as the binding affinity of GalNAc ligands to ASGPR increases dramatically with valency—a phenomenon known as the "cluster effect."[1] While a single GalNAc moiety binds with millimolar affinity, triantennary GalNAc ligands can achieve nanomolar affinity, representing a 10^6-fold increase.[1] This high-affinity interaction ensures rapid and efficient recognition and uptake by hepatocytes.
The other critical component is the DBCO group. This strained alkyne is highly reactive towards azides in a reaction known as the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions (aqueous buffer, room temperature) without the need for a cytotoxic copper catalyst, making it ideal for conjugating sensitive biomolecules.[7][8]
Below is a diagram illustrating the general structure of a this compound molecule.
Caption: Generalized structure of this compound.
Quantitative Data
The following table summarizes key quantitative parameters for this compound and its components.
| Parameter | Value | Notes |
| ASGPR Binding Affinity (Kd) | ||
| Monovalent GalNAc | ~40 µM | Low affinity, not effective for targeting.[9] |
| Trivalent GalNAc Conjugate | ~2 nM | Demonstrates a significant multivalency effect, leading to high-affinity binding.[10] |
| SPAAC Reaction Kinetics | ||
| Second-order rate constant (k₂) for DBCO-azide reaction | ~0.1 - 2.0 M⁻¹s⁻¹ | The exact rate depends on the specific DBCO derivative and the azide (B81097) reaction partner.[3] |
Mechanism of Action: ASGPR-Mediated Endocytosis
The targeted delivery of this compound conjugates is a multi-step process initiated by the high-affinity binding of the tri-GalNAc cluster to the ASGPR on the surface of hepatocytes. This binding event triggers clathrin-mediated endocytosis, a major pathway for the internalization of cell-surface receptors and their cargo.[1][2][11]
Once internalized, the receptor-ligand complex is trafficked to early endosomes. The acidic environment of the endosome (pH ~5-6) facilitates the dissociation of the this compound conjugate from the ASGPR. The receptor is then recycled back to the cell surface for further rounds of ligand binding and internalization, a process that takes approximately 15 minutes.[12] The therapeutic cargo, now released in the endosome, can then escape into the cytoplasm to exert its biological function. For some cargo, such as those destined for degradation, the pathway continues to the lysosome.
The following diagram illustrates the ASGPR-mediated endocytosis pathway.
Caption: ASGPR-mediated endocytosis pathway.
Experimental Protocols
Synthesis of a Tri-GalNAc Linker
The synthesis of triantennary GalNAc clusters is a multi-step process that can be achieved through various chemical strategies. Here, we outline a general approach based on the use of a tris(hydroxymethyl)aminomethane (Tris) scaffold. This is a representative synthesis and may require optimization for specific linker and DBCO attachment strategies.
Materials:
-
Protected GalNAc monomer (e.g., with acetyl groups on the hydroxyls)
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Activating agents for carboxyl groups (e.g., HATU, HOBt)
-
Amine-reactive linker with a protected alkyne or azide
-
Solvents (DMF, DCM, etc.)
-
Purification reagents (silica gel, HPLC solvents)
Methodology:
-
GalNAc Arm Synthesis: The protected GalNAc monomer is first functionalized with a linker containing a terminal carboxylic acid. This is typically achieved by reacting an amino-functionalized GalNAc with an appropriate anhydride (B1165640) or activated ester.
-
Scaffold Functionalization: The three hydroxyl groups of the Tris scaffold are reacted with an appropriate linker that presents a reactive group for coupling to the GalNAc arms.
-
Assembly of the Triantennary Structure: The carboxyl-functionalized GalNAc arms are coupled to the reactive groups on the Tris scaffold using standard peptide coupling chemistry (e.g., HATU/DIPEA in DMF).
-
DBCO Moiety Introduction: The central amine of the Tris scaffold is then used to attach the DBCO-containing linker. This is typically done by reacting the amine with a DBCO-NHS ester.
-
Deprotection: The protecting groups on the GalNAc hydroxyls (e.g., acetyl groups) are removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol) to yield the final this compound product.
-
Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Bioconjugation of an Azide-Modified Peptide to this compound
This protocol describes the conjugation of an azide-containing peptide to this compound via SPAAC.
Materials:
-
This compound
-
Azide-modified peptide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Crucially, this buffer must not contain sodium azide.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., RP-HPLC)
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve the azide-modified peptide in the reaction buffer (PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified peptide solution with the this compound stock solution. A 1.5 to 5-fold molar excess of this compound over the peptide is recommended to drive the reaction to completion.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid precipitation of the peptide.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by the decrease in the UV absorbance of the DBCO group at approximately 310 nm.
-
Purification of the Conjugate:
-
The this compound-peptide conjugate is purified from excess unreacted this compound and peptide using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.
-
-
Characterization:
-
The identity and purity of the final conjugate should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
-
The following diagram outlines the experimental workflow for bioconjugation.
Caption: Experimental workflow for this compound bioconjugation.
Applications in Research and Drug Development
The this compound platform has numerous applications in the development of liver-targeted therapeutics:
-
RNAi and ASO Therapies: By conjugating siRNAs or ASOs to this compound, these nucleic acid-based drugs can be efficiently delivered to hepatocytes to silence disease-causing genes.[5]
-
Targeted Protein Degradation: this compound is a key component in the development of Lysosome-Targeting Chimeras (LYTACs).[12] In this approach, a binder to an extracellular or membrane-bound protein of interest is linked to this compound. This directs the protein to the hepatocyte for lysosomal degradation.
-
Peptide and Protein Delivery: Therapeutic peptides and proteins can be conjugated to this compound to enhance their delivery to the liver, increasing their therapeutic index and reducing systemic exposure.
-
Diagnostic Imaging: By attaching imaging agents (e.g., fluorophores, PET tracers) to this compound, it is possible to non-invasively monitor liver function and the expression of ASGPR in disease models.[13]
Conclusion
This compound is a powerful and versatile tool for researchers and drug developers focused on liver diseases. Its rational design, combining high-affinity targeting of the hepatocyte-specific ASGPR with the efficiency and bioorthogonality of copper-free click chemistry, enables the precise delivery of a wide range of therapeutic payloads. A thorough understanding of its structure, mechanism of action, and the quantitative aspects of its interactions is essential for the successful design and implementation of next-generation liver-targeted therapies.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. A convenient synthesis of 5'-triantennary N-acetyl-galactosamine clusters based on nitromethanetrispropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triantennary GalNAc Molecular Imaging Probes for Monitoring Hepatocyte Function in a Rat Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of tri-GalNAc-DBCO in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of tri-GalNAc-DBCO as a hepatocyte-targeting moiety. It details the molecular interactions, cellular pathways, and key experimental methodologies relevant to its application in targeted drug delivery.
Core Principle: Leveraging the Asialoglycoprotein Receptor for Targeted Delivery
The efficacy of this compound in hepatocyte-specific delivery hinges on its high-affinity interaction with the asialoglycoprotein receptor (ASGPR), a C-type lectin almost exclusively and abundantly expressed on the surface of hepatocytes.[1][2][3] This receptor's primary physiological function is to recognize, internalize, and clear circulating asialoglycoproteins—proteins from which terminal sialic acid residues have been removed, exposing galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[4]
The tri-antennary configuration of GalNAc ligands significantly enhances binding avidity to the hetero-oligomeric ASGPR complex, a phenomenon known as the "cluster effect."[1][2] This multivalent interaction leads to a substantial increase in binding affinity compared to monovalent or bivalent ligands, making tri-GalNAc an exceptional targeting agent for liver cells.[1][2]
The DBCO (dibenzocyclooctyne) component is a key tool for payload attachment. It is a sterically strained alkyne that readily and specifically reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5][6][7] This bioorthogonal "click chemistry" reaction is highly efficient, occurs under mild, aqueous conditions, and obviates the need for a cytotoxic copper catalyst, making it ideal for conjugating sensitive biological payloads such as siRNAs, antisense oligonucleotides (ASOs), peptides, and small molecules.[5][6][7]
Mechanism of Action: From Cell Surface to Cytosol
The journey of a this compound conjugate from the extracellular space to the hepatocyte cytoplasm involves a series of well-orchestrated cellular processes:
-
Receptor Binding: The tri-GalNAc moiety of the conjugate binds with high affinity to the ASGPR on the hepatocyte surface.[4]
-
Endocytosis: Upon binding, the ASGPR-ligand complex is rapidly internalized into the cell via clathrin-mediated endocytosis, forming an endocytic vesicle.[4]
-
Endosomal Trafficking and Acidification: The vesicle traffics through the endosomal pathway, where the internal pH progressively decreases.
-
Dissociation and Receptor Recycling: The acidic environment of the late endosome promotes the dissociation of the tri-GalNAc conjugate from the ASGPR. The receptor is then recycled back to the cell surface for further rounds of ligand uptake.[8]
-
Endosomal Escape: This is a critical and often rate-limiting step for the therapeutic efficacy of intracellularly targeted payloads. A small fraction of the liberated conjugate must escape the endosome and enter the cytoplasm to exert its biological effect.[9][10][11] The exact mechanism of endosomal escape for GalNAc-conjugated therapeutics is not fully elucidated but is a crucial area of ongoing research.[9][10][11]
-
Payload Action or Degradation: The fate of the cargo that does not escape the endosome is typically degradation in the lysosome.
Signaling Pathway and Cellular Trafficking
Caption: Cellular uptake and intracellular trafficking of this compound conjugates in hepatocytes.
Quantitative Data
The following tables summarize key quantitative parameters related to the interaction of tri-GalNAc conjugates with hepatocytes.
Table 1: Binding Affinity of GalNAc Ligands to ASGPR
| Ligand Valence | Dissociation Constant (Kd) / IC50 | Notes |
| Monovalent GalNAc | ~40 µM | Low affinity, not effective for targeted delivery.[1] |
| Trivalent GalNAc | Nanomolar (nM) range | A 10^6-fold increase in affinity compared to monovalent ligands due to the "cluster effect".[1] |
| tri-GalNAc-siRNA | IC50 of 1 nM (tri-antennary) vs. 80 nM (bi-antennary) for ApoB mRNA knockdown in primary mouse hepatocytes. | Demonstrates the superior efficacy of the trivalent configuration. |
| tri-GalNAc Ligand | IC50 of 2.5 nM - 100 µM in biochemical competition assays. | Suitable for a wide range of ligand affinities. |
Table 2: Cellular Uptake and Endosomal Escape
| Parameter | Value | Notes |
| ASGPR Expression Level | ~0.5 - 1.8 million receptors per hepatocyte | High receptor density facilitates efficient uptake.[9] |
| Endosomal Escape Efficiency | ~1-2% for GalNAc-ASO conjugates; <1% for GalNAc-siRNA conjugates | This is a major bottleneck for the delivery of intracellular biologics.[9][10][11] |
| Cellular Uptake Enhancement | ~16-fold for single tri-GalNAc; ~65-80-fold for two or three tri-GalNAc moieties on a scaffold. | Multivalency significantly increases cellular uptake.[3] |
| In vivo Potency Improvement | 6- to 7-fold increase in hepatocyte ASO levels and a ~7-fold increase in potency for GalNAc-ASO vs. unconjugated ASO. | Demonstrates the significant impact of targeted delivery.[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound conjugates.
Synthesis of Azide-Modified Oligonucleotides
Objective: To introduce an azide (B81097) group onto an oligonucleotide for subsequent conjugation to DBCO.
Materials:
-
Amino-modified oligonucleotide
-
Azidobutyrate NHS Ester
-
100 mM sodium carbonate/bicarbonate buffer (pH 8.5)
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., NAP-10)
-
Nuclease-free water
Protocol:
-
Dissolve the amino-modified oligonucleotide in the carbonate/bicarbonate buffer to a final concentration of 1-5 mM.
-
Dissolve the Azidobutyrate NHS Ester in DMSO to a concentration of 100 mM.
-
Add a 20-fold molar excess of the NHS ester solution to the oligonucleotide solution.
-
Incubate the reaction at room temperature for 4-6 hours with gentle mixing.
-
Remove the excess NHS ester and byproducts by size-exclusion chromatography according to the manufacturer's instructions.
-
Collect the fractions containing the azido-modified oligonucleotide.
-
Verify the modification by mass spectrometry.
SPAAC "Click Chemistry" Conjugation of this compound to Azide-Modified Payload
Objective: To covalently link the this compound to an azide-modified payload (e.g., oligonucleotide).
Caption: Experimental workflow for SPAAC conjugation.
Materials:
-
This compound
-
Azide-modified payload
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO (if needed to dissolve reagents)
-
Purification system (e.g., HPLC)
Protocol:
-
Dissolve the this compound and the azide-modified payload in the reaction buffer. If solubility is an issue, a small amount of DMSO can be used, but the final concentration should be kept low (<10%).
-
Mix the this compound and the azide-modified payload in a 1.5 to 3-fold molar excess of the DBCO reagent.
-
Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C. The reaction progress can be monitored by HPLC.
-
Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC to separate the conjugate from unreacted starting materials.
-
Analyze the purified conjugate by mass spectrometry to confirm the successful conjugation and by gel electrophoresis to assess purity.
In Vitro Hepatocyte Uptake Assay
Objective: To quantify the uptake of a fluorescently labeled this compound conjugate into hepatocytes.
Caption: Workflow for an in vitro hepatocyte uptake assay.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium
-
Fluorescently labeled this compound conjugate
-
PBS
-
Cell lysis buffer
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Prepare a series of dilutions of the fluorescently labeled this compound conjugate in cell culture medium.
-
Remove the medium from the cells and add the conjugate-containing medium.
-
Incubate the plate at 37°C for various time points (e.g., 0.5, 1, 2, 4 hours).
-
At each time point, remove the medium and wash the cells three times with ice-cold PBS to remove unbound conjugate.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to a new plate and measure the fluorescence using a plate reader.
-
Quantify the amount of internalized conjugate by comparing the fluorescence values to a standard curve of the conjugate.
Confocal Microscopy for Intracellular Trafficking
Objective: To visualize the colocalization of the this compound conjugate with endosomal/lysosomal markers.
Materials:
-
Hepatocytes grown on coverslips
-
Fluorescently labeled this compound conjugate
-
Antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes)
-
Fluorescently labeled secondary antibodies
-
Lysotracker dye
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Protocol:
-
Incubate hepatocytes with the fluorescently labeled this compound conjugate for various time points.
-
For lysosomal colocalization, incubate with Lysotracker Red for the final 30-60 minutes of the conjugate incubation.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
For antibody staining, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies against endosomal markers for 1-2 hours.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium with DAPI.
-
Image the slides using a confocal microscope and analyze the colocalization of the conjugate with the endosomal/lysosomal markers using appropriate software.[13]
Conclusion
The this compound moiety is a powerful and versatile tool for the targeted delivery of a wide range of therapeutic payloads to hepatocytes. Its mechanism of action, centered around the high-affinity interaction with the asialoglycoprotein receptor and subsequent endocytosis, provides a robust platform for developing novel therapies for liver diseases. A thorough understanding of the quantitative aspects of binding, uptake, and intracellular trafficking, as well as the application of rigorous experimental protocols, is essential for the successful development and optimization of this compound-based therapeutics. Future research focused on enhancing endosomal escape will be critical in further unlocking the full potential of this promising technology.
References
- 1. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Delivery of RNA Therapeutics: The Great Endosomal Escape! - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. 2.8. Confocal microscopy analysis [bio-protocol.org]
An In-depth Technical Guide to the Synthesis of tri-GalNAc-DBCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for tri-GalNAc-DBCO, a critical reagent for targeted drug delivery to hepatocytes. The trivalent N-acetylgalactosamine (tri-GalNAc) moiety serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR) expressed on liver cells, while the dibenzocyclooctyne (DBCO) group enables copper-free click chemistry for the conjugation of various payloads.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that involves the preparation of three key building blocks: a peracetylated GalNAc-acid monomer, a trifurcated amine core, and a DBCO-amine linker. The overall strategy involves the assembly of the tri-GalNAc core through amidation, followed by deprotection of the sugar moieties and final conjugation to the DBCO linker.
Experimental Protocols
This step involves the modification of peracetylated N-acetylgalactosamine to introduce a polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This enhances water solubility and provides a functional handle for subsequent coupling.
Protocol:
-
Glycosylation: Commercially available peracetylated GalNAc is reacted with a suitable amino-PEG-acid derivative where the amine group is protected (e.g., as a carbamate). The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) at room temperature.
-
Deprotection and Purification: The protecting group on the terminal amine of the PEG linker is selectively removed. The resulting intermediate is purified by column chromatography on silica (B1680970) gel.
-
Succinylation: The terminal amine is reacted with succinic anhydride (B1165640) in the presence of a base like triethylamine (B128534) (TEA) in DCM to yield the peracetylated GalNAc-PEG linker-acid.
-
Purification: The final product is purified by flash chromatography to yield a white solid.
The trifurcated TREN core provides three primary amine functionalities for the attachment of the GalNAc monomers.
Protocol:
-
Chlorination: Triethanolamine is reacted with thionyl chloride in a suitable solvent like N,N-dimethylformamide (DMF). The reaction is typically performed at elevated temperatures (e.g., 70°C) to yield tris(2-chloroethyl)amine hydrochloride.
-
Amination: The tris(2-chloroethyl)amine hydrochloride is then reacted with aqueous ammonia (B1221849) in a sealed vessel at elevated temperature and pressure.
-
Purification: The resulting tris(2-aminoethyl)amine (B1216632) is purified by distillation under reduced pressure.
This step involves the coupling of the peracetylated GalNAc-PEG linker-acid to the TREN core via amidation.
Protocol:
-
Activation of Carboxylic Acid: The peracetylated GalNAc-PEG linker-acid (3.3 equivalents) is dissolved in an anhydrous aprotic solvent such as DMF. A peptide coupling agent, such as HATU (3.3 equivalents), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 6.6 equivalents), are added, and the mixture is stirred for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling Reaction: A solution of tris(2-aminoethyl)amine (1 equivalent) in DMF is added dropwise to the activated acid solution. The reaction mixture is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the peracetylated tri-GalNAc core.
The acetyl protecting groups on the sugar moieties are removed to expose the free hydroxyl groups, which are crucial for ASGPR binding.
Protocol:
-
Zemplén Deacetylation: The peracetylated tri-GalNAc core is dissolved in anhydrous methanol (B129727). A catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol (e.g., 0.5 M solution) is added, and the reaction is stirred at room temperature for 2-4 hours.
-
Neutralization and Purification: The reaction is neutralized with an acidic ion-exchange resin, filtered, and the filtrate is concentrated under reduced pressure. The crude product is often used in the next step without further purification or can be purified by size-exclusion chromatography.
DBCO-amine can be synthesized through various reported methods or obtained from commercial suppliers. A general approach is outlined below.
Protocol:
-
Synthesis of a DBCO precursor: This typically involves a multi-step synthesis starting from commercially available materials to construct the strained cyclooctyne (B158145) ring system with a functional handle for introducing the amine group.
-
Introduction of the amine functionality: The DBCO precursor is then converted to DBCO-amine, for example, by reduction of a corresponding azide (B81097) or amide.
-
Purification: The final DBCO-amine is purified by column chromatography.
The final step involves the conjugation of the deprotected tri-GalNAc core, which should have a terminal carboxylic acid for this specific protocol, to DBCO-amine. Note: For this coupling, the tri-GalNAc core would need to be synthesized with a terminal carboxylic acid. This can be achieved by using a trifurcated core with one protected carboxylic acid and two protected amines, which are then deprotected orthogonally.
Protocol:
-
Activation of Carboxylic Acid: The deprotected tri-GalNAc core with a terminal carboxylic acid (1 equivalent) is dissolved in a mixture of anhydrous DMF and DCM. A coupling agent such as EDC (1.5 equivalents) and an activator such as HOBt (1.5 equivalents) are added, and the mixture is stirred for 30 minutes at room temperature.
-
Coupling Reaction: DBCO-amine (1.2 equivalents) and a base such as DIPEA (3 equivalents) are added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours.
-
Purification: The final this compound product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The fractions containing the desired product are collected and lyophilized to yield the final product as a white solid.
Data Presentation
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | Peracetylated GalNAc-PEG Linker-Acid | Varies based on PEG linker | 60-80 | >95 | NMR, Mass Spec |
| 2 | Tris(2-aminoethyl)amine | 146.23 | 70-85 | >98 | GC-MS, NMR |
| 3 | Peracetylated tri-GalNAc Core | Varies based on linker | 50-70 | >95 | NMR, Mass Spec, HPLC |
| 4 | Deprotected tri-GalNAc Core | Varies based on linker | >90 (crude) | - | Mass Spec |
| 5 | DBCO-amine | ~276.33 | 50-70 | >98 | NMR, Mass Spec |
| 6 | This compound | ~1730.94 (example)[1] | 40-60 | >98[1] | HPLC, NMR, Mass Spec |
Visualization of the Synthesis Pathway
The following diagram illustrates the overall workflow for the synthesis of this compound.
References
The Role of the Asialoglycoprotein Receptor (ASGPR) in Tri-GalNAc-DBCO Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role the asialoglycoprotein receptor (ASGPR) plays in the cellular uptake of triantennary N-acetylgalactosamine (tri-GalNAc) ligands conjugated with dibenzocyclooctyne (DBCO). This powerful combination leverages the high-affinity, specific binding of tri-GalNAc to ASGPR for targeted delivery to hepatocytes, while the DBCO moiety allows for versatile and efficient bioorthogonal conjugation of various molecular cargos.
Introduction to ASGPR and Tri-GalNAc Ligands
The asialoglycoprotein receptor (ASGPR) is a C-type lectin receptor predominantly expressed on the surface of hepatocytes, with estimates of up to 1.8 million receptors per cell.[1] Its primary physiological function is to recognize, bind, and internalize glycoproteins that have exposed terminal galactose or N-acetylgalactosamine (GalNAc) residues.[2][3] This receptor's high expression level and rapid internalization and recycling make it an ideal target for liver-specific drug delivery.[4]
While a single GalNAc moiety binds to ASGPR with low affinity (in the micromolar range), the avidity of the interaction is dramatically increased through multivalent presentation.[5] Triantennary GalNAc (tri-GalNAc) conjugates, which feature three GalNAc units, exhibit a binding affinity in the nanomolar range, representing a significant enhancement that drives efficient receptor-mediated endocytosis.[6][7] The addition of a DBCO group creates a versatile tool for attaching azide-modified molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[8][9] This allows for the targeted delivery of a wide range of therapeutics, including siRNAs, antisense oligonucleotides, and proteins for degradation via the lysosome-targeting chimera (LYTAC) pathway.[8][10]
Quantitative Data on ASGPR Binding and Uptake
The binding affinity of tri-GalNAc conjugates to ASGPR is a key determinant of their uptake efficiency. The following table summarizes the binding affinities of different GalNAc ligand configurations.
| Ligand Configuration | Dissociation Constant (Kd) | Key Findings |
| Monovalent GalNAc | ~40 µM | Low affinity, inefficient for targeted delivery.[6] |
| Trivalent GalNAc (general) | Nanomolar range | High affinity due to multivalent binding, leading to efficient endocytosis.[6][7] |
| Tri-GalNAc-Antibody Conjugate | 4.1 nM (in vivo) | Demonstrates high-affinity binding of a complex conjugate to ASGPR.[1] |
| DBCO-Gly-tris-β-GalNAc | Nanomolar range | The DBCO moiety does not significantly hinder the high-affinity binding to ASGPR.[7] |
Uptake of tri-GalNAc-DBCO conjugates is highly efficient in ASGPR-expressing cells. For example, studies using tri-GalNAc-biotin to deliver fluorescently labeled NeutrAvidin have demonstrated significant, time-dependent uptake in HepG2 cells (ASGPR-positive), which was not observed in ASGPR-negative cell lines like A549.[4][11]
ASGPR-Mediated Endocytosis Pathway
The uptake of this compound conjugates is primarily mediated by clathrin-dependent endocytosis.[2][12] This process involves the recruitment of clathrin and adaptor proteins to the cell membrane, leading to the formation of a clathrin-coated pit. The GTPase dynamin is then recruited to the neck of the budding vesicle and facilitates its scission from the plasma membrane.[13][14] Once internalized, the vesicle traffics through the endosomal pathway, where the acidic environment facilitates the dissociation of the ligand-receptor complex. The ASGPR is then recycled back to the cell surface, while the this compound conjugate and its cargo are transported to the lysosome for degradation.[3][4]
References
- 1. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DBCO-Gly-tris-β-GalNAc - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. This compound [baseclick.eu]
- 9. broadpharm.com [broadpharm.com]
- 10. This compound | PROTACs | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dynamin and beta-arrestin reveal distinct mechanisms for G protein-coupled receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tri-GalNAc-DBCO for Liver-Specific Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tri-GalNAc-DBCO, a key molecule for liver-specific drug delivery. We will delve into its mechanism of action, synthesis, and application, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and practical implementation in your research.
Introduction: The Power of Targeted Delivery
Conventional drug delivery often suffers from a lack of specificity, leading to off-target effects and reduced therapeutic efficacy.[1] this compound addresses this challenge by harnessing the natural biological machinery of the liver for targeted uptake. This synthetic molecule is comprised of two key components: a trivalent N-acetylgalactosamine (tri-GalNAc) cluster and a dibenzocyclooctyne (DBCO) group.[1][2] The tri-GalNAc moiety acts as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1][2] The DBCO group enables efficient and specific conjugation to azide-modified therapeutic agents via copper-free click chemistry, a bioorthogonal reaction ideal for sensitive biological systems.[1][2][3]
This dual-functionality makes this compound an invaluable tool for the development of liver-targeted therapeutics, including siRNA, antisense oligonucleotides, and antibody-drug conjugates.[1]
Mechanism of Action: ASGPR-Mediated Endocytosis
The liver-specific targeting of this compound conjugates is achieved through the asialoglycoprotein receptor (ASGPR), a C-type lectin primarily expressed on hepatocytes. ASGPR's primary function is to clear glycoproteins from circulation that have exposed terminal galactose or N-acetylgalactosamine residues.
The process of uptake can be summarized in the following steps:
-
Binding: The tri-GalNAc cluster of the conjugate binds with high avidity to the ASGPR on the hepatocyte surface.
-
Internalization: Upon binding, the receptor-ligand complex is internalized into the cell via clathrin-mediated endocytosis.
-
Endosomal Trafficking: The complex is then trafficked through the endosomal pathway.
-
Lysosomal Degradation and Cargo Release: Ultimately, the conjugate is delivered to the lysosome, where the therapeutic cargo can be released to exert its effect within the hepatocyte.[4]
The trivalent presentation of GalNAc is crucial for high-affinity binding, as it matches the trimeric nature of the ASGPR.[5] This "cluster effect" results in a significantly higher binding affinity compared to monovalent or divalent GalNAc ligands.
ASGPR-Mediated Endocytosis Pathway
Quantitative Data: Binding Affinity of GalNAc Ligands to ASGPR
The valency of the GalNAc ligand plays a critical role in its binding affinity to the ASGPR. The following table summarizes the dissociation constants (Kd) for mono-, bi-, and trivalent GalNAc ligands, highlighting the significant increase in affinity with increasing valency.
| Valency | Ligand Type | Dissociation Constant (Kd) | Fold Increase in Affinity (approx.) |
| Monovalent | Single GalNAc | ~10-40 µM | 1x |
| Bivalent | Two GalNAc residues | ~1 µM | 10-40x |
| Trivalent | Three GalNAc residues | ~1-10 nM | 1,000-40,000x |
Note: The exact Kd values can vary depending on the specific linker and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis, conjugation, and evaluation of this compound.
Synthesis of this compound
While several synthetic routes exist, a common strategy involves the construction of a trivalent GalNAc cluster on a scaffold, followed by the attachment of a DBCO-containing linker. A "pot-economy" approach can be employed to improve efficiency and reduce waste.[6]
Materials:
-
Protected GalNAc monomers
-
Trifunctional scaffold (e.g., Tris(hydroxymethyl)aminomethane)
-
PEG or other suitable spacer with a terminal amine and a protected carboxylic acid
-
DBCO-NHS ester
-
Coupling reagents (e.g., HBTU, HATU)
-
Deprotection reagents (e.g., TFA, piperidine)
-
Solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
General Procedure:
-
Scaffold Functionalization: Couple the protected GalNAc monomers to the trifunctional scaffold using a suitable coupling agent.
-
Spacer Attachment: Deprotect the remaining functional group on the scaffold and couple the spacer molecule.
-
DBCO Ligation: Deprotect the terminal group of the spacer and react it with DBCO-NHS ester to form the final this compound product.
-
Purification: Purify the final compound using reversed-phase HPLC.
Conjugation of this compound to an Azide-Modified Oligonucleotide (SPAAC Reaction)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal reaction for conjugating this compound to an azide-containing molecule.[3][7]
SPAAC Conjugation Workflow
Materials:
-
This compound
-
Azide-modified oligonucleotide
-
Anhydrous DMSO
-
Nuclease-free water
-
PBS buffer (pH 7.4)
-
HPLC system for purification
Protocol:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a stock concentration of 1 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide and this compound. A 1.5 to 3-fold molar excess of this compound is recommended.
-
Add PBS buffer (pH 7.4) to achieve a final oligonucleotide concentration of 100-200 µM. The final DMSO concentration should be below 20%.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by HPLC.[8]
-
-
Purification:
-
Purify the resulting conjugate using reversed-phase HPLC.[9][10][11] A C18 column is commonly used with a gradient of acetonitrile (B52724) in a triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer.
-
-
Analysis:
-
Confirm the identity and purity of the conjugate by mass spectrometry and UV-Vis spectroscopy.
-
In Vitro Cellular Uptake Assay in HepG2 Cells
This assay evaluates the ASGPR-mediated uptake of the this compound conjugate in a human hepatocyte cell line.[12][13]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled this compound conjugate
-
Control compound (e.g., a conjugate without the tri-GalNAc moiety or an unconjugated fluorescent label)
-
Free GalNAc (for competition assay)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the fluorescently labeled this compound conjugate at various concentrations (e.g., 10 nM to 1 µM).
-
For the competition assay, pre-incubate the cells with a high concentration of free GalNAc (e.g., 50 mM) for 30 minutes before adding the conjugate.
-
Include wells with the control compound and untreated cells.
-
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Washing: Remove the treatment medium and wash the cells three times with cold PBS to remove any unbound conjugate.
-
Analysis:
-
Add PBS to each well and measure the fluorescence intensity using a plate reader.
-
Alternatively, detach the cells and analyze the cellular fluorescence by flow cytometry.[12]
-
In Vivo Biodistribution Study in Mice
This study assesses the liver-targeting efficiency of the this compound conjugate in an animal model.[14][15]
Materials:
-
Balb/c or other suitable mouse strain
-
Radiolabeled or fluorescently labeled this compound conjugate
-
Saline solution
-
Imaging system (e.g., IVIS for fluorescence imaging or PET/SPECT for radiolabeling)
-
Tissue homogenizer
-
Scintillation counter or fluorescence spectrophotometer
Protocol:
-
Animal Dosing: Administer the labeled this compound conjugate to mice via intravenous (tail vein) or subcutaneous injection at a defined dose (e.g., 1-10 mg/kg).[16]
-
In Vivo Imaging (Optional): At various time points post-injection (e.g., 1, 4, 24 hours), image the mice using the appropriate imaging modality to visualize the biodistribution of the conjugate in real-time.[14]
-
Tissue Harvesting: At the final time point, euthanize the mice and harvest major organs (liver, kidneys, spleen, heart, lungs, and brain).
-
Ex Vivo Analysis:
-
For fluorescently labeled conjugates, image the harvested organs ex vivo to quantify the fluorescence in each tissue.[14]
-
For radiolabeled conjugates, weigh each organ and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the liver-targeting efficiency.
Conclusion
This compound is a powerful and versatile tool for liver-specific drug delivery. Its high affinity for the asialoglycoprotein receptor, combined with the efficiency and biocompatibility of copper-free click chemistry, makes it an ideal choice for a wide range of therapeutic applications. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their drug development endeavors, ultimately paving the way for more effective and safer treatments for liver-related diseases.
References
- 1. GalNAc Cluster Derivatives | Carbohydrates Products | Biosynth [biosynth.com]
- 2. This compound [baseclick.eu]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trivalent GalNAc-DBCO | Benchchem [benchchem.com]
- 6. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of a GalNAc-cluster-conjugated oligonucleotide by reversed-phase twin-column continuous chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. escholarship.org [escholarship.org]
Trivalent GalNAc Ligands: A Technical Guide to Hepatocyte-Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trivalent N-acetylgalactosamine (GalNAc) ligands have emerged as a pivotal technology in the targeted delivery of therapeutics, particularly for silencing RNA (siRNA) and antisense oligonucleotides (ASOs), to hepatocytes. By harnessing the high-affinity and specific interaction with the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells, these ligands facilitate efficient receptor-mediated endocytosis, leading to potent and durable therapeutic effects. This technical guide provides an in-depth overview of the core features of trivalent GalNAc ligands, including their design, mechanism of action, and the experimental protocols used for their evaluation.
Core Features of Trivalent GalNAc Ligands
The efficacy of trivalent GalNAc ligands stems from several key features:
-
Multivalency and High Affinity: The ASGPR is a C-type lectin that recognizes terminal galactose and N-acetylgalactosamine residues. The receptor is a hetero-oligomer, and a trivalent presentation of GalNAc moieties dramatically increases the binding avidity compared to monovalent or divalent ligands.[1][2] This "cluster effect" results in a nanomolar binding affinity, ensuring efficient capture of the conjugated therapeutic by hepatocytes.[2][3]
-
Hepatocyte Specificity: The ASGPR is almost exclusively expressed on hepatocytes, making trivalent GalNAc ligands an ideal targeting moiety for liver-directed therapies.[3][4] This specificity minimizes off-target effects and enhances the therapeutic index of the conjugated drug.
-
Efficient Internalization: Upon binding to the ASGPR, the trivalent GalNAc-ligand-drug conjugate is rapidly internalized via clathrin-mediated endocytosis.[1][4] This process is highly efficient, with the receptor and its cargo being internalized within minutes.
-
Endosomal Escape: Following internalization, the endosome acidifies, leading to the dissociation of the GalNAc ligand from the ASGPR.[4] The ASGPR is then recycled back to the cell surface, while the therapeutic agent is released into the cytoplasm to engage with its target. While the exact mechanism of endosomal escape for siRNA remains an area of active investigation, a small but sufficient fraction reaches the cytoplasm to elicit a robust RNAi response.[4]
-
Chemical Stability and Versatility: Trivalent GalNAc ligands are chemically synthesized and can be readily conjugated to a variety of therapeutic payloads, including siRNAs and ASOs.[5][6] The linker chemistry connecting the GalNAc cluster to the therapeutic can be optimized to ensure stability in circulation and efficient release within the hepatocyte.
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding affinity and in vivo efficacy of trivalent GalNAc ligands.
Table 1: Binding Affinity of GalNAc Ligands to the Asialoglycoprotein Receptor (ASGPR)
| Ligand Valency | Binding Affinity (Kd) | Fold Increase in Affinity (vs. Monovalent) | Reference(s) |
| Monovalent | ~10-40 µM | 1x | [7] |
| Divalent | Not consistently reported | - | |
| Trivalent | ~1-10 nM | ~1,000-10,000x | [2][3] |
Table 2: In Vivo Efficacy of Trivalent GalNAc-siRNA Conjugates
| Target Gene | Animal Model | Dose (mg/kg) | Route of Administration | Gene Silencing Efficiency | Duration of Effect | Reference(s) |
| Transthyretin (TTR) | Mouse | 1 | Subcutaneous | >90% | > 1 month | [8][9] |
| Angiopoietin-like 3 (ANGPTL3) | Mouse | 1 | Subcutaneous | ~83% | > 14 days | [10] |
| Factor XII (F12) | Mouse | 3 (x3 doses) | Oral | >80% | > 22 days | [11] |
| ApoB | Mouse | 1 | Subcutaneous | ~95% (IC50 = 1 nM) | - | [12] |
Signaling and Internalization Pathway
The binding of a trivalent GalNAc-conjugated therapeutic to the ASGPR on the hepatocyte surface initiates a cascade of events leading to its internalization and the eventual release of the therapeutic payload into the cytoplasm.
Caption: ASGPR-mediated endocytosis of a trivalent GalNAc-siRNA conjugate.
Experimental Protocols
Synthesis of Trivalent GalNAc Phosphoramidite (B1245037)
This protocol outlines a general approach for the synthesis of a trivalent GalNAc phosphoramidite building block for use in solid-phase oligonucleotide synthesis.
Materials:
-
Protected GalNAc monomer
-
Tris(hydroxymethyl)aminomethane (Tris) or other suitable scaffold
-
Protecting group reagents (e.g., DMT-Cl)
-
Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Solvents (DCM, ACN, etc.)
-
Purification materials (silica gel)
Procedure:
-
Scaffold Preparation: React the chosen scaffold (e.g., Tris) with a suitable linker and protecting groups to create a trivalent core structure.
-
GalNAc Monomer Coupling: Couple the protected GalNAc monomer to the trivalent scaffold using standard coupling chemistries (e.g., amide bond formation).
-
Primary Hydroxyl Deprotection: Selectively deprotect the primary hydroxyl group on the scaffold to allow for phosphitylation.
-
Phosphitylation: React the trivalent GalNAc cluster with a phosphitylating agent to introduce the phosphoramidite moiety.
-
Purification: Purify the final trivalent GalNAc phosphoramidite using silica (B1680970) gel chromatography.
Caption: Workflow for trivalent GalNAc phosphoramidite synthesis.
In Vitro Evaluation of GalNAc-siRNA Conjugate Uptake by Flow Cytometry
This protocol describes a method to quantify the uptake of fluorescently labeled GalNAc-siRNA conjugates into hepatocytes.
Materials:
-
Hepatocytes (e.g., primary hepatocytes or HepG2 cells)
-
Fluorescently labeled GalNAc-siRNA conjugate (e.g., Cy5-labeled)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the fluorescently labeled GalNAc-siRNA conjugate. Include a non-targeting siRNA control.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
Cell Harvesting: Wash the cells with PBS to remove unbound conjugate and detach them using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
In Vivo Evaluation of GalNAc-siRNA Conjugate Efficacy in Mice
This protocol outlines a typical in vivo study to assess the gene-silencing efficacy of a GalNAc-siRNA conjugate.
Materials:
-
Mice (e.g., C57BL/6)
-
GalNAc-siRNA conjugate targeting a liver-expressed gene (e.g., TTR)
-
Saline or PBS for vehicle control
-
Syringes for subcutaneous injection
-
RNA extraction and qPCR reagents
Procedure:
-
Acclimatization: Acclimatize the mice to the facility for at least one week.
-
Dosing: Administer a single subcutaneous injection of the GalNAc-siRNA conjugate at various dose levels. Include a vehicle control group.
-
Sample Collection: At predetermined time points (e.g., 7, 14, and 28 days post-dose), euthanize the mice and collect liver tissue and blood samples.
-
RNA Analysis: Extract total RNA from the liver tissue and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of the target gene, normalized to a housekeeping gene.
-
Protein Analysis (Optional): Analyze serum or liver lysate for the protein levels of the target gene product using methods like ELISA or Western blotting.
Conclusion
Trivalent GalNAc ligands represent a clinically validated and highly effective platform for the targeted delivery of oligonucleotide therapeutics to the liver. Their key features of high affinity, specificity, and efficient internalization have paved the way for the development of a new class of medicines for a range of hepatic diseases. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and in vivo evaluation of these promising therapeutic conjugates. Further research into optimizing linker chemistry and understanding the nuances of endosomal escape will continue to refine and expand the applications of this powerful technology.
References
- 1. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide [mdpi.com]
- 6. A convenient synthesis of 5'-triantennary N-acetyl-galactosamine clusters based on nitromethanetrispropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Novel diamine-scaffold based N -acetylgalactosamine (GalNAc)–siRNA conjugate: synthesis and in vivo activities - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03023K [pubs.rsc.org]
- 10. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the oral delivery of GalNAc-conjugated siRNAs in rodents and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid two-step method for isolation of functional primary mouse hepatocytes: cell characterization and asialoglycoprotein receptor based assay development - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry and Application of tri-GalNAc-DBCO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tri-GalNAc-DBCO, a key molecule in the targeted delivery of therapeutics. The document details its chemical properties, outlines a comprehensive experimental protocol for its use in bioconjugation, and illustrates the underlying biological and chemical processes.
Core Concepts
This compound is a synthetic molecule designed for targeted drug delivery, particularly to hepatocytes (liver cells). It consists of two primary functional components:
-
A triantennary N-acetylgalactosamine (tri-GalNAc) cluster: This portion of the molecule acts as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This specific interaction allows for the selective uptake of tri-GalNAc-conjugated molecules into liver cells through a process called receptor-mediated endocytosis.
-
A dibenzocyclooctyne (DBCO) group: This is a strained alkyne that is highly reactive towards azide-functionalized molecules. The reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), is a type of "click chemistry" that forms a stable triazole linkage without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is ideal for conjugating this compound to a wide range of therapeutic molecules, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), proteins, and antibodies.[1][2]
The combination of these two features makes this compound a powerful tool for developing liver-specific therapeutics and for applications such as targeted protein degradation through technologies like LYTACs (Lysosome-Targeting Chimeras).[2][3]
Physicochemical Properties
The most commonly referenced this compound conjugate possesses the following properties. It is important to note that variations in the linker between the tri-GalNAc cluster and the DBCO moiety can result in different molecular weights and formulas.
| Property | Value |
| Molecular Formula | C82H127N11O29 |
| Molecular Weight | 1730.94 g/mol |
| Physical State | White to off-white solid |
| Purity | Typically ≥ 98% (as determined by HPLC) |
| Solubility | Soluble in water and DMSO |
| Storage Conditions | Store at -20°C in the dark. For solutions, store at -80°C for up to 6 months. |
Experimental Protocols
The following is a generalized protocol for the conjugation of an azide-modified biomolecule (e.g., a protein, antibody, or oligonucleotide) to this compound and subsequent in vitro testing of hepatocyte uptake.
Bioconjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-functionalized biomolecule to this compound.
Materials:
-
Azide-functionalized biomolecule (e.g., protein, oligonucleotide)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable non-amine, non-azide containing buffer.
-
Anhydrous DMSO
-
Desalting column or appropriate chromatography system for purification.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve the azide-functionalized biomolecule in the Reaction Buffer to a known concentration (e.g., 1-5 mg/mL for a protein).
-
-
SPAAC Reaction:
-
Add a 2 to 5-fold molar excess of the this compound stock solution to the solution of the azide-functionalized biomolecule.
-
The final concentration of DMSO in the reaction mixture should ideally not exceed 10-20% (v/v) to maintain the stability of the biomolecule.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may need optimization depending on the specific reactants.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules from the conjugate using a desalting column or size-exclusion chromatography (SEC).
-
The purified conjugate can be concentrated if necessary.
-
-
Characterization (Optional but Recommended):
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (for proteins, a shift in molecular weight should be observed), mass spectrometry, or UV-Vis spectroscopy (DBCO has a characteristic absorbance around 309 nm).
-
ASGPR-Mediated Internalization Assay in Hepatocytes
This protocol assesses the ability of the this compound-conjugated biomolecule to be taken up by liver cells.
Materials:
-
HepG2 cells (or other hepatocyte cell line expressing ASGPR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled this compound-biomolecule conjugate
-
Control (unconjugated fluorescently labeled biomolecule)
-
Lysotracker dye (optional, for lysosomal colocalization)
-
Confocal microscope or flow cytometer
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in appropriate flasks or plates until they reach a suitable confluency for the experiment.
-
-
Cell Treatment:
-
Incubate the HepG2 cells with the fluorescently labeled this compound-biomolecule conjugate at a suitable concentration (e.g., 50-100 nM) in cell culture medium for 1-4 hours at 37°C.
-
In parallel, treat a separate set of cells with the unconjugated fluorescently labeled biomolecule as a negative control.
-
-
Washing and Fixation:
-
After incubation, wash the cells three times with cold PBS to remove any unbound conjugate.
-
The cells can then be fixed with a suitable fixative (e.g., 4% paraformaldehyde) for imaging.
-
-
Analysis:
-
Confocal Microscopy: If using microscopy, the cells can be counterstained with a nuclear stain (e.g., DAPI) and, if desired, a lysosomal marker. Image the cells to visualize the internalization and subcellular localization of the fluorescent conjugate. A punctate intracellular staining pattern co-localizing with the lysosomal marker would indicate successful uptake and trafficking to the lysosome.
-
Flow Cytometry: For a quantitative analysis of uptake, the cells can be detached and analyzed by flow cytometry to measure the mean fluorescence intensity. A significant increase in fluorescence in cells treated with the this compound conjugate compared to the unconjugated control would indicate ASGPR-mediated uptake.
-
Visualizations
The following diagrams illustrate the key chemical and biological processes involving this compound.
Caption: Workflow of bioconjugation using this compound via SPAAC.
Caption: ASGPR-mediated endocytosis pathway for tri-GalNAc conjugates.
References
Solubility Profile of Tri-GalNAc-DBCO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tri-GalNAc-DBCO (triantennary N-acetylgalactosamine conjugated to dibenzocyclooctyne), a critical reagent in targeted drug delivery and bioconjugation. Understanding the solubility of this compound in various solvents is paramount for its effective use in experimental and developmental pipelines. This document outlines available solubility data, provides standardized experimental protocols for solubility determination, and visualizes key biological and experimental workflows.
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for this compound and a structurally related compound, tri-GalNAc-PEG4-DBCO. This information has been compiled from various commercial datasheets.
Table 1: Solubility of this compound
| Solvent/System | Reported Solubility | Conditions/Notes |
| Water (H₂O) | Soluble; 100 mg/mL | Requires sonication to achieve this concentration. |
| Dimethyl Sulfoxide (DMSO) | Soluble; 80 mg/mL, 100 mg/mL | Sonication is recommended. Hygroscopic DMSO can impact solubility; use freshly opened solvent. |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (1.44 mM) | Clear solution reported. |
| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL (1.44 mM) | Clear solution reported. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (1.44 mM), 3.3 mg/mL (1.91 mM) | Clear solution for in vivo formulations. Sonication is recommended. |
Table 2: Solubility of tri-GalNAc-PEG4-DBCO
| Solvent | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
Experimental Protocols for Solubility Determination
While specific experimental data for this compound across a wide range of solvents is not extensively published, the following are standardized protocols for determining the solubility of complex biomolecules. These methods can be adapted to generate in-house solubility data for this compound.
Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method
This method is considered the gold standard for determining the intrinsic solubility of a compound at equilibrium.
1. Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, clear container (e.g., a glass vial). The presence of undissolved solid is essential.
-
Place the sealed container in a shaker or agitator with controlled temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). The concentration in the solvent should be monitored at different time points (e.g., 24, 48, 72 hours) to ensure it has reached a plateau.[1]
2. Separation of Undissolved Solid:
-
After equilibration, allow the suspension to settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid material.
-
To ensure all solid is removed, centrifuge the aliquot at high speed (e.g., >10,000 x g) or filter it through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF).[2]
3. Concentration Analysis:
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method. Suitable methods include:
-
High-Performance Liquid Chromatography (HPLC): A common and accurate method. A calibration curve with known concentrations of this compound must be prepared.
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore (the DBCO group absorbs around 310 nm), this can be a straightforward method, provided a proper calibration curve is established.
-
Kinetic Solubility Determination
This high-throughput method is useful for early-stage drug discovery and assesses the solubility of a compound upon its precipitation from a stock solution.[3][4]
1. Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[2]
2. Serial Dilution and Precipitation:
-
In a multi-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS).
-
Allow the plate to incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) with shaking.[4]
3. Analysis of Precipitation:
-
The solubility limit is the concentration at which precipitation is first observed. This can be detected by:
-
Nephelometry: Measures the turbidity of the solution caused by precipitated compound.
-
UV-Vis Plate Reader: A decrease in absorbance can indicate precipitation.
-
Visual Inspection: A simple, though less quantitative, method.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key biological pathway and a typical experimental workflow involving this compound.
ASGPR-Mediated Endocytosis of this compound Conjugates
Caption: ASGPR-mediated endocytosis of a this compound conjugate.
Experimental Workflow for Bioconjugation via SPAAC
Caption: Workflow for bioconjugation using SPAAC with this compound.
References
Methodological & Application
Application Notes and Protocols for Antibody Labeling with Tri-GalNAc-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of antibodies with a tri-antennary N-acetylgalactosamine (tri-GalNAc) moiety using dibenzocyclooctyne (DBCO) click chemistry. This method is particularly relevant for the development of targeted therapies, such as antibody-drug conjugates (ADCs) and lysosome-targeting chimeras (LYTACs), aimed at liver-specific delivery.[1][2][3]
The tri-GalNAc ligand exhibits a high binding affinity for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes.[1][2] This interaction facilitates the receptor-mediated endocytosis of the conjugated antibody, leading to its internalization and subsequent degradation within the lysosome.[1][4][5] This targeted delivery mechanism can be harnessed to deliver therapeutic payloads specifically to liver cells or to induce the degradation of extracellular or membrane-bound proteins.[3][4]
The protocol described herein involves a two-step process:
-
Introduction of an azide (B81097) functional group onto the antibody.
-
Copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) of the azide-modified antibody with tri-GalNAc-DBCO.[2]
Experimental Protocols
Protocol 1: Antibody Modification with Azide Groups
To react with DBCO, the antibody must first be functionalized with azide groups. A common method is to modify the primary amines of lysine (B10760008) residues.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Azido-(PEG)n-NHS Ester (e.g., Azido-PEG4-NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis equipment for buffer exchange
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
Azide Reagent Preparation:
-
Azidation Reaction:
-
Purification of Azide-Modified Antibody:
-
Remove unreacted azide reagent by buffer exchange using a desalting column or dialysis against PBS.
-
Determine the concentration of the purified azide-modified antibody using a standard protein assay (e.g., BCA).
-
Protocol 2: Labeling of Azide-Modified Antibody with this compound
This protocol details the copper-free click chemistry reaction between the azide-modified antibody and this compound.
Materials:
-
Azide-modified antibody (from Protocol 2.1)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
PBS buffer, pH 7.4
-
Desalting columns or size-exclusion chromatography (SEC) system for purification
-
Reaction tubes
Procedure:
-
This compound Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO. The concentration will depend on the desired molar excess. For example, a 10 mM stock solution.
-
-
Click Chemistry Reaction:
-
To the azide-modified antibody, add a 1.5 to 10-fold molar excess of the this compound solution.
-
The final DMSO concentration in the reaction mixture should be kept low, ideally below 10%, to maintain antibody stability.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Final Conjugate:
-
Purify the antibody-tri-GalNAc conjugate from unreacted this compound using a desalting column for rapid removal or size-exclusion chromatography (SEC) for higher purity.
-
The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
Characterization of the Antibody-Tri-GalNAc Conjugate
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of this compound molecules per antibody, can be determined using UV-Vis spectrophotometry.[7][8]
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 309 nm (A309), the latter being the absorbance maximum for DBCO.
-
Calculate the concentration of the antibody and the DBCO moiety using the Beer-Lambert law and the following equations:
-
Concentration of DBCO (M) = A309 / ε_DBCO
-
Where ε_DBCO is the molar extinction coefficient of DBCO (~12,000 M⁻¹cm⁻¹)
-
-
Concentration of Antibody (M) = (A280 - (A309 * CF280)) / ε_Antibody
-
Where ε_Antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[7]
-
CF280 is the correction factor for the absorbance of the DBCO group at 280 nm (CF280 = A280 of DBCO / A309 of DBCO).
-
-
-
Calculate the DOL:
-
DOL = [Concentration of DBCO] / [Concentration of Antibody]
-
An ideal DOL for antibodies typically ranges from 2 to 10.[7]
Further Characterization
-
SDS-PAGE: To confirm conjugation and assess the purity and integrity of the antibody.
-
Mass Spectrometry (MS): To determine the exact mass of the conjugate and confirm the number of attached this compound molecules.[9]
-
Binding Assays (ELISA): To ensure that the conjugation process has not compromised the antigen-binding affinity of the antibody.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the antibody labeling process.
Table 1: Recommended Molar Ratios for Antibody Labeling
| Reaction Step | Reagent | Molar Excess (Reagent:Antibody) | Typical Resulting DOL | Reference |
| Azidation | Azido-PEG4-NHS Ester | 5-20 fold | 2-6 | [6] |
| Click Chemistry | This compound | 1.5-10 fold | N/A |
Table 2: Molar Extinction Coefficients for DOL Calculation
| Molecule | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| IgG Antibody | 280 | ~210,000 | [7] |
| DBCO | 309 | ~12,000 |
Diagrams
Experimental Workflow
Caption: Workflow for antibody labeling with this compound.
ASGPR-Mediated Endocytosis and Lysosomal Degradation Pathway
Caption: ASGPR-mediated endocytosis and lysosomal degradation.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthetic Site-Specific Antibody-Ligand Conjugates Promote Asialoglycoprotein Receptor-Mediated Degradation of Extracellular Human PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Free Click Chemistry with tri-GalNAc-DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tri-GalNAc-DBCO in copper-free click chemistry for the targeted delivery of biomolecules to hepatocytes. Detailed protocols for the conjugation reaction and subsequent cell-based applications are provided, along with quantitative data to guide experimental design.
Introduction
Trivalent N-acetylgalactosamine (tri-GalNAc) is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly and specifically expressed on the surface of hepatocytes[1][2]. This specific interaction facilitates rapid, receptor-mediated endocytosis, making tri-GalNAc an ideal targeting moiety for liver-specific drug delivery[1][2]. When conjugated to dibenzocyclooctyne (DBCO), a strained alkyne, it enables highly efficient and biocompatible copper-free click chemistry, also known as strain-promoted alkyne-azide cycloaddition (SPAAC)[3][4]. This reaction forms a stable triazole linkage with molecules functionalized with an azide (B81097) group, without the need for a cytotoxic copper catalyst[5].
This technology is particularly valuable for the development of targeted therapeutics, such as antisense oligonucleotides, siRNAs, and Lysosome-Targeting Chimeras (LYTACs) for the degradation of extracellular and membrane proteins[2][6][7].
Key Applications
-
Targeted Drug Delivery to Hepatocytes: Conjugation of therapeutic agents to this compound enables their specific delivery to the liver, minimizing off-target effects.
-
siRNA and ASO Delivery: Facilitates the delivery of nucleic acid-based therapeutics to hepatocytes for gene silencing applications[2].
-
Targeted Protein Degradation (LYTACs): Enables the creation of bifunctional molecules that recruit extracellular or membrane proteins to the ASGPR for lysosomal degradation[6][7].
Experimental Protocols
Protocol for Copper-Free Click Chemistry Conjugation of this compound to an Azide-Functionalized Molecule
This protocol describes a general procedure for the conjugation of this compound to an azide-containing biomolecule (e.g., a peptide, protein, or oligonucleotide).
Materials:
-
This compound
-
Azide-functionalized molecule
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns or other appropriate purification system (e.g., HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Dissolve the azide-functionalized molecule in a compatible buffer (e.g., PBS) to a desired concentration.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized molecule and a 1.5 to 3-fold molar excess of the this compound stock solution[8].
-
The final DMSO concentration in the reaction mixture should ideally be below 20% to maintain the stability and solubility of most biomolecules[5][9].
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C[10][11]. The reaction time can be optimized depending on the specific reactants. For larger biomolecules or less reactive azides, longer incubation times may be necessary[8].
-
-
Purification of the Conjugate:
-
Characterization and Storage:
-
Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Store the purified tri-GalNAc-conjugate at -20°C or -80°C for long-term stability.
-
Protocol for ASGPR-Mediated Uptake and Degradation of a Target Protein using a tri-GalNAc-LYTAC
This protocol details a cell-based assay to evaluate the efficacy of a tri-GalNAc-functionalized antibody (LYTAC) in mediating the degradation of a target membrane protein in hepatocyte-derived cells.
Materials:
-
Hepatocyte-derived cell line expressing ASGPR (e.g., HepG2, Hep3B, HUH7)
-
Complete cell culture medium
-
tri-GalNAc-functionalized antibody (LYTAC) against the target protein
-
Control antibody (unconjugated)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary and secondary antibodies for Western blotting
-
Flow cytometer and corresponding antibodies for cell surface protein analysis
Procedure:
-
Cell Seeding:
-
Seed HepG2, Hep3B, or HUH7 cells in appropriate cell culture plates (e.g., 6-well plates for Western blotting, 24-well plates for flow cytometry) and allow them to adhere overnight.
-
-
Treatment with tri-GalNAc-LYTAC:
-
Quantification of Protein Degradation:
-
Western Blot Analysis (Total Protein Levels):
-
After treatment, wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the total protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the untreated or control antibody-treated cells.
-
-
Flow Cytometry (Cell Surface Protein Levels):
-
After treatment, detach the cells using a non-enzymatic cell dissociation solution.
-
Stain the cells with a fluorescently labeled primary antibody that binds to an epitope of the target protein different from the one recognized by the LYTAC.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the level of the target protein on the cell surface.
-
-
Quantitative Data
The following tables summarize key quantitative data from studies utilizing this compound for targeted protein degradation.
Table 1: Degradation of EGFR in Hepatocellular Carcinoma Cell Lines by a Cetuximab (Ctx)-GalNAc LYTAC [1]
| Cell Line | Treatment Concentration | Duration (hours) | % EGFR Degradation (Total Protein) | % EGFR Degradation (Cell Surface) |
| HEP3B | 10 nM | 48 | >70% | >70% |
| HEPG2 | 10 nM | 48 | ~70% | Not Reported |
| HUH7 | 10 nM | 48 | ~70% | Not Reported |
| HEP3B | 1 nM | 48 | Not Reported | ~50% |
Table 2: Degradation of HER2 in HepG2 Cells by a Pertuzumab (Ptz)-GalNAc LYTAC [1][7]
| Treatment | Concentration | Duration (hours) | % HER2 Degradation (Total Protein) |
| Ptz-GalNAc | 100 nM | 48 | ~75% |
| Pertuzumab (unconjugated) | 100 nM | 48 | ~30% |
Table 3: Characterization of a Cetuximab (Ctx)-GalNAc LYTAC Conjugate [1]
| Parameter | Value |
| Average number of tri-GalNAc moieties per antibody | 10.5 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of this compound conjugation and cellular mechanism of action.
Caption: LYTAC-mediated degradation of EGFR and inhibition of downstream signaling.
References
- 1. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation using the lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
- 10. lifetein.com [lifetein.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for the Conjugation of Azide-Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. The introduction of bioorthogonal functional groups, such as azides, into peptide sequences allows for their precise conjugation to a wide array of molecules, including fluorescent dyes, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains. This process, known as bioconjugation, is critical for creating sophisticated molecular tools and therapeutics.
Two of the most powerful and widely adopted methods for conjugating azide-modified peptides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions, often referred to as "click chemistry," form a stable triazole linkage between an azide (B81097) and an alkyne.[1][2] CuAAC reactions are known for their high efficiency and rapid kinetics, while SPAAC offers the significant advantage of being copper-free, which is crucial for applications in living systems due to the cytotoxicity of copper.[1][3]
This document provides detailed protocols for both CuAAC and SPAAC conjugation of azide-modified peptides, a comparative analysis of their performance, and visual workflows to guide researchers in selecting the optimal method for their specific application.
Comparative Data of Conjugation Methods
The choice between CuAAC and SPAAC depends on the specific requirements of the experiment, such as the sensitivity of the biomolecules to copper, the desired reaction rate, and cost considerations. The following table summarizes key quantitative and qualitative parameters for each method.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Reaction Rate | Very fast, often complete within 1-4 hours at room temperature. | Reaction times can vary from 1 to 24 hours depending on the strained cyclooctyne (B158145) used.[3] |
| Typical Yield | Generally high to quantitative under optimized conditions.[4] | Can achieve high to quantitative yields.[4] |
| Biocompatibility | Limited in living systems due to copper cytotoxicity.[3] Potential for copper-mediated generation of reactive oxygen species (ROS) that can damage biomolecules.[4][5] | Excellent for in vivo and live-cell applications due to the absence of a cytotoxic catalyst.[3] |
| Specificity | Highly specific for azides and terminal alkynes.[6][7] | High specificity for azides and strained cyclooctynes.[3] Some cyclooctynes may exhibit side reactions with thiols.[4] |
| Reagent Cost | Terminal alkynes, copper salts, and ligands are generally less expensive.[4] | Strained cyclooctynes can be significantly more expensive.[4] |
| Typical Reactants | Azide-modified peptide and a terminal alkyne-modified molecule. | Azide-modified peptide and a strained cyclooctyne (e.g., DBCO, DIFO) modified molecule.[3] |
| Reported Efficiency | A comparative proteomics study showed CuAAC had higher labeling efficiency and specificity than SPAAC for in vitro applications.[4][8] | In the same proteomics study, SPAAC identified fewer proteins compared to CuAAC, suggesting lower efficiency in that context.[4] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified peptide to a terminal alkyne-containing molecule using a copper(I) catalyst.
Materials:
-
Azide-modified peptide
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
DMSO or DMF (for dissolving hydrophobic molecules)
-
Purification system (e.g., HPLC, size-exclusion chromatography)[9][10]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified peptide in a suitable buffer (e.g., PBS) to a final concentration of 1-10 mM.
-
Prepare a stock solution of the alkyne-modified molecule in a compatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA ligand (e.g., 200 mM in water).[11]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified peptide solution.
-
Add the alkyne-modified molecule to the reaction mixture. A slight molar excess (1.5-10 equivalents) of the alkyne reagent is typically used.[12]
-
Add the THPTA ligand to the mixture, followed by the CuSO₄ solution. The recommended molar ratio of CuSO₄ to ligand is 1:2.[11]
-
Initiate the reaction by adding the sodium ascorbate solution.[11] The final concentration of copper is typically in the range of 50-100 µM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be protected from light.[11]
-
-
Purification:
-
Analysis:
-
Characterize the purified conjugate using techniques such as mass spectrometry to confirm the successful conjugation and determine the molecular weight.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of an azide-modified peptide to a strained cyclooctyne-containing molecule.
Materials:
-
Azide-modified peptide
-
Strained cyclooctyne-modified molecule (e.g., DBCO-functionalized)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO or other compatible organic solvent
-
Purification system (e.g., HPLC, size-exclusion chromatography)[9][10]
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-10 mM.[3]
-
Dissolve the strained cyclooctyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.[3] A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically used.[3]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the solution of the azide-peptide and the strained cyclooctyne-molecule.
-
-
Incubation:
-
Purification:
-
Analysis:
-
Confirm the identity and purity of the final conjugate using analytical techniques like mass spectrometry and HPLC.
-
Visualized Workflows
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
- 1. jpt.com [jpt.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Peptide Conjugation via CuAAC ‘Click’ Chemistry | Semantic Scholar [semanticscholar.org]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for tri-GalNAc-DBCO in RNA Interference Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of small interfering RNA (siRNA) to specific cell types remains a critical challenge in the development of RNA interference (RNAi) therapies. The tri-antennary N-acetylgalactosamine (tri-GalNAc) ligand has emerged as a highly effective targeting moiety for hepatocytes, the primary cell type of the liver. This is due to its high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of these cells.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of tri-GalNAc-DBCO in the development of liver-targeted siRNA therapies. This compound is a pre-activated form of the tri-GalNAc ligand, containing a dibenzocyclooctyne (DBCO) group. This DBCO moiety allows for a straightforward and efficient conjugation to azide-modified siRNA molecules via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][] This bioorthogonal conjugation method is highly specific and can be performed under mild conditions, preserving the integrity and function of the siRNA.[][6]
The resulting tri-GalNAc-siRNA conjugates are readily taken up by hepatocytes through ASGPR-mediated endocytosis, leading to potent and durable gene silencing in the liver.[1][7] This targeted delivery strategy significantly enhances the therapeutic index of siRNA drugs by increasing their efficacy at lower doses and minimizing off-target effects.[8][9]
Mechanism of Action
The journey of a tri-GalNAc-siRNA conjugate from administration to target gene silencing in a hepatocyte is a multi-step process initiated by the specific recognition of the tri-GalNAc ligand by the ASGPR.
Caption: ASGPR-mediated uptake and RNAi pathway of tri-GalNAc-siRNA.
Upon subcutaneous or intravenous administration, the tri-GalNAc-siRNA conjugate circulates in the bloodstream and specifically binds to the ASGPR on the surface of hepatocytes.[7] This binding event triggers clathrin-mediated endocytosis, engulfing the conjugate into an endosome.[3] As the endosome matures, its internal pH decreases, causing the dissociation of the tri-GalNAc-siRNA from the ASGPR.[1] The ASGPR is then recycled back to the cell surface for further rounds of ligand uptake, while the siRNA conjugate remains within the endosome.[3][7] A small, yet therapeutically effective, fraction of the siRNA escapes the endosome and enters the cytoplasm.[10] Once in the cytoplasm, the siRNA is loaded into the RNA-Induced Silencing Complex (RISC). The guide strand of the siRNA then directs the RISC to bind to the complementary target messenger RNA (mRNA), leading to its cleavage and subsequent degradation.[2] This process effectively silences the expression of the target gene.
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding, uptake, and efficacy of tri-GalNAc-siRNA conjugates.
| Ligand | Receptor | Binding Affinity (Kd) | Reference(s) |
| Monomeric GalNAc | ASGPR | ~40 µM | [4][11][12] |
| Trivalent GalNAc | ASGPR | ~1-10 nM | [4][11] |
| Table 1: Binding Affinity of GalNAc Ligands to ASGPR. |
| Delivery Method | Dose | Liver siRNA Concentration (ng/g) | Reference(s) |
| Subcutaneous | 1 mg/kg | ~1000 | [13] |
| Subcutaneous | 5 mg/kg | ~5000 | [13] |
| Subcutaneous | 25 mg/kg | ~10000 | [13] |
| Table 2: In Vivo Liver Uptake of GalNAc-siRNA in Mice (96 hours post-dose). |
| Target Gene | Dose (mg/kg) | Route | % mRNA Knockdown | Duration of Effect | Reference(s) |
| Transthyretin (TTR) | 1.0 | Subcutaneous | ~80% | > 4 weeks | [9] |
| Transthyretin (TTR) | 3.0 | Subcutaneous | >90% | > 18 weeks | [9] |
| Factor IX | 3.3 (ESC siRNA) | Subcutaneous | ~90% | Weeks | [14] |
| ApoB | 0.1 (modified siRNA) | Intravenous | ~80% | > 7 days | [15] |
| Table 3: In Vivo Efficacy of GalNAc-siRNA Conjugates. |
| siRNA Chemistry | Relative In Vivo Potency | Key Features | Reference(s) |
| Standard Template Chemistry (STC) | 1x | Partially modified | [3] |
| Enhanced Stabilization Chemistry (ESC) | 5-10x | Increased 2'-OMe and terminal phosphorothioates | [1] |
| Advanced ESC | >10x | Optimized 2'-F and 2'-OMe positioning | [10] |
| Table 4: Impact of siRNA Chemical Modifications on In Vivo Performance. |
Experimental Protocols
Protocol 1: Conjugation of this compound to Azide-Modified siRNA via SPAAC
This protocol describes the copper-free click chemistry reaction to conjugate an azide-modified siRNA to this compound.
Caption: Workflow for tri-GalNAc-siRNA conjugation via SPAAC.
Materials:
-
Azide-modified siRNA (desalted, lyophilized)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., HPLC with a suitable column)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified siRNA in nuclease-free water to a final concentration of 1 mM.
-
Dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
In a sterile, nuclease-free microcentrifuge tube, combine the azide-modified siRNA and a 1.5 to 3-fold molar excess of the this compound solution.
-
Add PBS (pH 7.4) to the reaction mixture to achieve a final siRNA concentration of 100-200 µM. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10-20%.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation, protected from light.
-
-
Purification:
-
Purify the tri-GalNAc-siRNA conjugate from unreacted starting materials and byproducts using a suitable method such as HPLC.
-
Monitor the purification process by UV absorbance at 260 nm (for siRNA) and potentially at a wavelength specific to the DBCO group if applicable.
-
-
Analysis and Storage:
-
Confirm the successful conjugation and purity of the final product using techniques like mass spectrometry and analytical HPLC.
-
Lyophilize the purified conjugate and store it at -20°C or -80°C.
-
Protocol 2: In Vitro Assessment of GalNAc-siRNA Uptake and Activity in Primary Hepatocytes
This protocol outlines the procedure for evaluating the cellular uptake and gene silencing efficacy of tri-GalNAc-siRNA conjugates in primary hepatocytes.
Caption: Workflow for in vitro evaluation of GalNAc-siRNA.
Materials:
-
Cryopreserved or freshly isolated primary human or mouse hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated cell culture plates
-
tri-GalNAc-siRNA conjugate and a non-targeting control conjugate
-
Reagents for RNA isolation (e.g., TRIzol)
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR)
Procedure:
-
Cell Culture:
-
Thaw and plate the primary hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer for 24 hours.
-
-
siRNA Treatment (Free Uptake):
-
Prepare serial dilutions of the tri-GalNAc-siRNA conjugate and the non-targeting control in fresh hepatocyte culture medium.
-
Aspirate the old medium from the cells and add the siRNA-containing medium.
-
Incubate the cells for 24-72 hours to allow for ASGPR-mediated uptake and RNAi activity.
-
-
Analysis of Cellular Uptake:
-
After the incubation period, wash the cells thoroughly with PBS to remove any unbound siRNA.
-
Lyse the cells and isolate the total RNA.
-
Quantify the intracellular siRNA levels using a specific and sensitive method like stem-loop RT-qPCR.
-
-
Analysis of Gene Silencing Activity:
-
From the isolated total RNA, synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the target gene and a housekeeping gene (for normalization).
-
Calculate the percentage of target mRNA knockdown relative to the cells treated with the non-targeting control siRNA.
-
Protocol 3: In Vivo Evaluation of GalNAc-siRNA Conjugates in Mice
This protocol provides a general framework for assessing the in vivo efficacy and duration of action of tri-GalNAc-siRNA conjugates in a mouse model.
Caption: Workflow for in vivo evaluation of GalNAc-siRNA.
Materials:
-
Appropriate mouse strain (e.g., C57BL/6)
-
tri-GalNAc-siRNA conjugate and a saline or non-targeting control
-
Sterile saline for injection
-
Syringes and needles for subcutaneous administration
-
Equipment for blood collection and tissue harvesting
-
Reagents for RNA and protein extraction from liver tissue
-
RT-qPCR and Western blot or ELISA reagents and equipment
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Prepare the dosing solutions of the tri-GalNAc-siRNA conjugate and control in sterile saline.
-
Administer a single dose of the conjugate via subcutaneous injection at the desired dose levels (e.g., 1, 3, 10 mg/kg).
-
-
Sample Collection:
-
At predetermined time points (e.g., 7, 14, 28, and 56 days post-dose), collect blood samples via a suitable method (e.g., tail vein or cardiac puncture at sacrifice).
-
Euthanize the animals and harvest the liver tissue. A portion of the liver should be snap-frozen in liquid nitrogen for RNA and protein analysis, and another portion can be fixed for histology.
-
-
Analysis of Target Gene Knockdown:
-
Isolate total RNA from the liver tissue and perform RT-qPCR to quantify the target mRNA levels, as described in Protocol 2.
-
Isolate total protein from the liver tissue and measure the target protein levels by Western blot or ELISA.
-
If the target protein is secreted, its levels can be measured in the collected serum samples by ELISA.
-
-
Data Analysis:
-
Calculate the percentage of target mRNA and protein knockdown at each time point relative to the control group.
-
Evaluate the duration of the gene silencing effect.
-
Conclusion
The this compound ligand is a powerful tool for the development of hepatocyte-targeted RNAi therapies. Its high affinity for the ASGPR, coupled with the efficiency and specificity of SPAAC chemistry for conjugation, provides a robust platform for creating potent and durable gene silencing agents for liver-associated diseases. The protocols and data presented in this document offer a comprehensive guide for researchers and drug developers working in this exciting field.
References
- 1. Structural Modifications of siRNA Improve Its Performance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sensusimpact.com [sensusimpact.com]
- 15. siRNA potency enhancement via chemical modifications of nucleotide bases at the 5′-end of the siRNA guide strand - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell Culture Models for Testing tri-GalNAc-DBCO Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, has emerged as a key target for liver-specific drug delivery.[1][2] Ligands such as triantennary N-acetylgalactosamine (tri-GalNAc) bind to ASGPR with high affinity, facilitating the rapid endocytosis of conjugated molecules.[2][3] This mechanism is increasingly exploited for the targeted delivery of therapeutics, including oligonucleotides and protein degraders, to the liver.[4][5] The dibenzocyclooctyne (DBCO) group is a widely used chemical moiety that allows for the straightforward, covalent attachment of the tri-GalNAc targeting ligand to a molecule of interest via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of bioorthogonal "click chemistry".[6][7]
This application note provides detailed protocols for utilizing in vitro cell culture models to characterize and validate tri-GalNAc-DBCO conjugates. We describe methods for assessing conjugate cytotoxicity, quantifying ASGPR-mediated cellular uptake, and confirming target engagement. These protocols are designed to be adaptable for a range of conjugate types, from small molecules to biologics.
Recommended Cell Lines
The choice of cell line is critical for studying the activity of this compound conjugates. It is essential to use cell lines that endogenously express ASGPR, as well as control cell lines that lack the receptor to demonstrate targeting specificity.
| Cell Line | Tissue of Origin | ASGPR Expression | Recommended Use |
| HepG2 | Human Hepatocellular Carcinoma | High | Primary cell model for assessing uptake and efficacy.[1][8] |
| Huh7 | Human Hepatocellular Carcinoma | Moderate to High | Alternative liver cancer cell model.[4] |
| Primary Hepatocytes | Human or Murine Liver | High | More physiologically relevant model for uptake and efficacy studies.[1] |
| HeLa | Human Cervical Cancer | Negative | Negative control for ASGPR-mediated uptake.[2][8] |
| A549 | Human Lung Carcinoma | Negative | Negative control for ASGPR-mediated uptake.[9] |
Experimental Protocols
Here we provide detailed protocols for the essential in vitro assays for characterizing this compound conjugates.
Protocol 1: Assessment of Conjugate Cytotoxicity
This protocol is used to determine the cytotoxic effect of a this compound conjugate on target cells, often to calculate an IC50 value. The MTT assay is a widely used colorimetric method for this purpose.[10]
Materials:
-
ASGPR-positive cells (e.g., HepG2)
-
Complete cell culture medium
-
This compound conjugate
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of the this compound conjugate in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted conjugate solutions to the respective wells. Include wells with medium only as a blank and wells with untreated cells as a negative control.
-
Incubate the plate for a predetermined period (e.g., 48-72 hours).[11]
-
Add 20 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells and plot the results to determine the IC50 value.[10]
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol quantifies the internalization of a fluorescently labeled this compound conjugate. A competition assay with free tri-GalNAc is included to confirm ASGPR-specific uptake.
Materials:
-
ASGPR-positive cells (e.g., HepG2) and ASGPR-negative cells (e.g., HeLa)
-
Complete cell culture medium
-
Fluorescently labeled this compound conjugate
-
Unconjugated tri-GalNAc (for competition)
-
6-well cell culture plates
-
Flow cytometer
-
FACS buffer (e.g., PBS with 1% BSA)
Procedure:
-
Seed HepG2 and HeLa cells in 6-well plates and grow to 70-80% confluency.
-
For competition assay: Pre-incubate a subset of HepG2 wells with a high concentration of free tri-GalNAc (e.g., 50-100 µM) for 30 minutes.[8]
-
Treat the cells with the fluorescently labeled this compound conjugate (e.g., at a final concentration of 1-5 µM) for a specified time (e.g., 2-4 hours) at 37°C.[4][8]
-
Wash the cells twice with cold PBS to remove unbound conjugate.
-
Harvest the cells by trypsinization, and then quench the trypsin with complete medium.
-
Centrifuge the cells and resuspend the pellet in 500 µL of FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Compare the MFI of treated HepG2 cells, treated HeLa cells, and the competed HepG2 cells to determine the extent of ASGPR-specific uptake.[8]
Protocol 3: Confirmation of Target Protein Degradation
For conjugates designed as degraders (e.g., LYTACs), this protocol uses Western blotting to measure the reduction in the level of a target protein.[4]
Materials:
-
ASGPR-positive cells expressing the target protein (e.g., HepG2 for EGFR degradation)[8]
-
This compound-degrader conjugate
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to the desired confluency.
-
Treat the cells with varying concentrations of the this compound-degrader conjugate for a set time period (e.g., 24-48 hours).[4]
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to untreated controls.
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound Conjugate
| Cell Line | Compound | Incubation Time (h) | IC50 (nM) |
|---|---|---|---|
| HepG2 | Conjugate A | 72 | 50.2 |
| HeLa | Conjugate A | 72 | > 10,000 |
| HepG2 | Control Drug | 72 | 150.8 |
Table 2: Cellular Uptake of Fluorescently Labeled Conjugate
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Fold Change over Control |
|---|---|---|---|
| HepG2 | Untreated | 50 | 1.0 |
| HepG2 | Fluorescent Conjugate | 2500 | 50.0 |
| HepG2 | Fluorescent Conjugate + Free GalNAc | 300 | 6.0 |
| HeLa | Fluorescent Conjugate | 150 | 3.0 |
Visualizations
Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental procedures.
Caption: ASGPR-mediated endocytosis pathway for tri-GalNAc conjugates.
Caption: General experimental workflow for in vitro testing.
References
- 1. Asialoglycoprotein receptor 1 mediates productive uptake of N-acetylgalactosamine-conjugated and unconjugated phosphorothioate antisense oligonucleotides into liver hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05606J [pubs.rsc.org]
- 3. DBCO-Gly-tris-β-GalNAc - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Site-Specific DBCO Modification of DEC205 Antibody for Polymer Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Drug Conjugate Discovery and Development [promega.de]
Application Notes and Protocols for the Characterization of Tri-GalNAc Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triantennary N-acetylgalactosamine (tri-GalNAc) conjugates have emerged as a pivotal technology for the targeted delivery of therapeutics, particularly antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to hepatocytes. This is achieved through high-affinity binding to the asialoglycoprotein receptor (ASGPR) expressed on the surface of liver cells, leading to efficient cellular uptake.[1][2] The precise characterization of these complex bioconjugates is critical for ensuring their quality, efficacy, and safety. This document provides detailed application notes and protocols for the key analytical techniques used to characterize tri-GalNAc conjugates.
Asialoglycoprotein Receptor (ASGPR) Signaling Pathway
Tri-GalNAc-conjugated ligands are internalized by hepatocytes via ASGPR-mediated endocytosis. The tri-GalNAc cluster binds to the ASGPR, which is a C-type lectin receptor. This binding event triggers the formation of clathrin-coated vesicles, which are then internalized into the cell. The vesicles mature into early endosomes, and as the pH within the endosome decreases, the ligand dissociates from the receptor. The receptor is then recycled back to the cell surface, while the therapeutic payload is released into the cytoplasm to exert its function.[1][3]
Key Analytical Techniques and Protocols
A suite of analytical techniques is employed to provide a comprehensive characterization of tri-GalNAc conjugates, addressing identity, purity, quantity, and structural integrity.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the characterization of tri-GalNAc conjugates, providing precise molecular weight information and enabling the identification of metabolites and impurities.[4][5]
Application Note: Liquid chromatography coupled with mass spectrometry (LC-MS) is widely used for the analysis of tri-GalNAc conjugated oligonucleotides.[6] High-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, allows for the accurate mass measurement of the intact conjugate and its fragments, facilitating structural elucidation and metabolite identification.[4][5] Triple quadrupole mass spectrometry is often employed for quantitative analysis due to its high sensitivity and specificity.[7]
Methodology:
-
Sample Preparation:
-
Desalt the tri-GalNAc conjugate sample using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation) to remove interfering salts.
-
Reconstitute the sample in a solution compatible with the LC mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Use a reversed-phase column suitable for oligonucleotide analysis (e.g., a C18 or C8 column with a wide pore size).
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., hexafluoroisopropanol (HFIP) and a volatile amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA)).
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile containing the same ion-pairing agents.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the conjugate.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintain the column at an elevated temperature (e.g., 50-70 °C) to improve peak shape and resolution.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for oligonucleotides.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is preferred for accurate mass determination.
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range.
-
-
Data Analysis:
-
The raw mass spectrum will show a distribution of multiply charged ions.
-
Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum to determine the molecular weight of the intact conjugate.
-
Identify and quantify impurities, such as unconjugated oligonucleotides or partially degraded products.
-
Quantitative Data Summary:
| Analyte | Technique | LLOQ | Matrix | Reference |
| GalNAc-conjugated ASO | IPRP-LC-MS | 0.8 ng/mL | Hepatocytes | [5] |
| AZD8233 (GalNAc-conjugated 16-mer) | LC-MS | 0.20 ng/mL | Human Plasma | [6] |
| siRNA-01 (GalNAc-conjugated siRNA) | LC-Triple Quadrupole MS | 10 ng/mL | Rat Liver Homogenate | [7] |
Chromatography
Various chromatography techniques are essential for the purification and analysis of tri-GalNAc conjugates.
Application Note: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for purity assessment and can be used to separate the desired conjugate from unconjugated oligonucleotides and other synthesis-related impurities.[8] Ion-pair reversed-phase (IP-RP) chromatography is particularly effective for resolving oligonucleotides.[5] Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) is an advanced continuous chromatography technique that can maximize purification yields compared to traditional batch methods.[9]
Methodology:
-
Sample Preparation: Prepare the sample as described in the LC-MS protocol.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 260 nm.
-
-
Data Analysis:
-
Integrate the peak areas to determine the purity of the tri-GalNAc conjugate.
-
The retention time can be used for identification purposes by comparing it to a reference standard.
-
Quantitative Data Summary:
| Method | Product Yield (Batch) | Product Yield (MCSGP) | Reference |
| Reversed-phase purification of a GalNAc-cluster-conjugated DNA-LNA gapmer | 52.7% | 91.5% | [9] |
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high-resolution separation of biomolecules based on their charge-to-mass ratio and is well-suited for the analysis of tri-GalNAc conjugates.[10]
Application Note: Capillary Zone Electrophoresis (CZE) can resolve free antibodies, oligonucleotides, and antibody-oligonucleotide conjugate (AOC) subpopulations, allowing for the precise evaluation of conjugation efficiency and oligonucleotide-to-antibody ratio (OAR).[10][11] Capillary Gel Electrophoresis (CGE) is used to assess the purity and length of oligonucleotides.[12] CZE coupled with mass spectrometry (CZE-MS) provides a powerful tool for characterizing the heterogeneity of conjugates.[13]
Methodology:
-
Sample Preparation: Dilute the sample in the running buffer.
-
CE Conditions:
-
Capillary: A fused-silica capillary.
-
Running Buffer: A buffer with a pH that provides good separation of the species of interest (e.g., a borate (B1201080) or phosphate (B84403) buffer).
-
Voltage: Apply a high voltage (e.g., 15-30 kV).
-
Temperature: Control the capillary temperature to ensure reproducibility.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at 220 nm for the protein and 260 nm for the oligonucleotide.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody, unconjugated oligonucleotide, and the different conjugate species (OAR 1, OAR 2, etc.).
-
Calculate the corrected peak area for each species.
-
Determine the OAR by calculating the weighted average of the different conjugate species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the detailed structural elucidation of tri-GalNAc conjugates, providing information on the connectivity and conformation of the molecule.[14][15][16]
Application Note: Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D proton (¹H) NMR can provide a fingerprint of the molecule. 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to determine the complete structure, including the attachment site of the GalNAc ligand and the stereochemistry of the glycosidic linkages.[14][15]
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified tri-GalNAc conjugate in a suitable deuterated solvent (e.g., D₂O).
-
The sample should be free of paramagnetic impurities.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess the overall purity and obtain a preliminary fingerprint.
-
Acquire a series of 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining the connectivity between the GalNAc ligand and the oligonucleotide or antibody.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information on the 3D structure and conformation.
-
-
-
Data Analysis:
-
Assign the chemical shifts of all the protons and carbons in the molecule.
-
Use the correlations observed in the 2D spectra to piece together the structure of the conjugate.
-
Confirm the attachment site of the tri-GalNAc ligand and the integrity of both the ligand and the therapeutic moiety.
-
Conclusion
The comprehensive characterization of tri-GalNAc conjugates requires a multi-faceted analytical approach. The combination of mass spectrometry, chromatography, capillary electrophoresis, and NMR spectroscopy provides a detailed understanding of the identity, purity, quantity, and structure of these complex therapeutic molecules. The protocols and application notes provided herein serve as a guide for researchers, scientists, and drug development professionals in establishing robust analytical methods for the quality control and development of tri-GalNAc-based therapeutics.
References
- 1. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]
- 2. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of GalNAc-Conjugated Antisense Oligonucleotide Metabolites Using an Untargeted and Generic Approach Based on High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-sensitivity workflow for LC-MS-based analysis of GalNAc-conjugated oligonucleotides: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of GalNAc-siRNA Conjugate Using Liquid Chromatograph Coupled with Triple Quadrupole Mass Spectrometry - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of a GalNAc-cluster-conjugated oligonucleotide by reversed-phase twin-column continuous chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Label-free quantification of antibody–oligonucleotide conjugates with varying stoichiometries using capillary zone electrophoresis - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Label-free quantification of antibody–oligonucleotide conjugates with varying stoichiometries using capillary zone electrophoresis - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 13. tandfonline.com [tandfonline.com]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. Structural Fingerprinting of siRNA Therapeutics by Solution NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Improving tri-GalNAc-DBCO Conjugation Efficiency
Welcome to the technical support center for tri-GalNAc-DBCO conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing the conjugation of this compound to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its conjugation work?
A: this compound is a synthetic molecule that features a trivalent N-acetylgalactosamine (tri-GalNAc) cluster linked to a dibenzocyclooctyne (DBCO) group.[1] The tri-GalNAc portion acts as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on hepatocytes, making it an excellent tool for liver-specific targeting.[1][2][3] The DBCO group enables covalent conjugation to molecules containing an azide (B81097) (-N₃) group through a bioorthogonal reaction called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][] This reaction is a type of "click chemistry" that is highly efficient and proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for conjugating sensitive biomolecules.[][5][6]
Q2: What are the optimal reaction conditions (pH, temperature, buffer) for SPAAC?
A: Optimal conditions can vary depending on the specific biomolecules involved, but general guidelines are as follows:
-
pH: A pH range of 7-9 is commonly employed.[5][6] Higher pH values within this range can increase reaction rates, though the stability of the reactants should be considered.[7][8]
-
Temperature: Reactions are typically performed between 4°C and 37°C.[5][9] Higher temperatures (e.g., 25°C or 37°C) accelerate the reaction, while 4°C can be used for sensitive biomolecules, often requiring longer incubation times.[5][10]
-
Buffer: The choice of buffer can significantly impact reaction kinetics. HEPES buffer at pH 7 has been shown to yield higher reaction rates compared to PBS.[7][8] It is crucial to avoid buffers containing primary amines (like Tris or glycine) if using an NHS ester to introduce the DBCO group, and to never use buffers containing sodium azide, as it will react with the DBCO moiety.[5]
Q3: What is the recommended molar ratio of this compound to my azide-modified molecule?
A: To drive the reaction to completion, a molar excess of one reactant is recommended. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 equivalent of the azide-containing molecule.[5][9] However, if the azide-modified molecule is more precious or available in limited quantities, this ratio can be inverted.[5][9] For conjugating to antibodies, a 20-30 fold molar excess of a DBCO-NHS ester during the initial antibody activation step is often used.[11][12]
Q4: How should I store this compound and DBCO-modified molecules?
A:
-
This compound (solid): Store at 4°C for short-term or -20°C for long-term (12 months), sealed and protected from moisture and light.[1][3]
-
Stock Solutions: In an appropriate solvent like DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month.[2][3]
-
DBCO-modified Proteins: After conjugation, DBCO-modified antibodies can lose 3-5% of their reactivity over 4 weeks at 4°C or -20°C. For long-term storage, avoid buffers containing azides or thiols.[5]
Q5: How can I monitor the progress of the conjugation reaction?
A: The DBCO group has a distinct UV absorbance maximum around 309 nm.[9][12] The progress of the SPAAC reaction can be monitored by measuring the decrease in absorbance at this wavelength over time, which corresponds to the consumption of the DBCO reagent.[9][12][13] This allows for real-time kinetic analysis.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
If you are experiencing poor conjugation efficiency, several factors could be at play. The following workflow and table outline potential causes and solutions.
Caption: Troubleshooting workflow for low this compound conjugation yield.
| Potential Cause | Recommended Solution | Details |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time. | The SPAAC reaction is sensitive to these parameters. Increasing temperature (to 25°C or 37°C) and pH (towards 9) generally increases the rate.[5] Extending the reaction time to 12-24 hours can also improve yields.[5][10] |
| Incorrect Stoichiometry | Adjust the molar ratio of reactants. | Use a 1.5 to 3-fold molar excess of one component to drive the reaction to completion.[5] The less critical or more abundant component should be in excess. |
| Reagent Inactivity | Verify reagent integrity. | DBCO compounds can degrade if stored improperly. Ensure reagents have been stored at the correct temperature, protected from light and moisture.[1][2][5] Use fresh reagents if degradation is suspected. |
| Steric Hindrance | Incorporate a PEG spacer. | The azide or DBCO group may be inaccessible on a large biomolecule. Using a reagent with a built-in PEG linker can extend the reactive group away from the molecule's surface, improving accessibility and reaction rates.[7][8][11] |
| Poor Solubility | Modify the solvent system. | This compound can be dissolved in DMSO before being added to the aqueous reaction buffer.[14] Keep final DMSO concentration below 15-20% to avoid protein precipitation.[5][12] Gentle heating or sonication may aid dissolution.[2][14] |
| Incompatible Buffer Components | Use a recommended buffer. | Avoid buffers containing azides (e.g., sodium azide) as they will compete with your molecule for reaction with DBCO.[5] Use non-amine-containing buffers like PBS or HEPES.[5] |
Data Summary Tables
Table 1: Effect of Reaction Parameters on SPAAC Kinetics
| Parameter | Condition | Effect on Reaction Rate | Reference |
| Buffer Type (at pH 7) | HEPES | Highest Rate (0.55–1.22 M⁻¹s⁻¹) | [7][8] |
| PBS | Lowest Rate (0.32–0.85 M⁻¹s⁻¹) | [7][8] | |
| DMEM | Faster than RPMI | [7][8] | |
| pH | Increasing pH from 5 to 10 | General increase in reaction rate (except in HEPES) | [7] |
| Temperature | 25°C vs 37°C | Higher temperature increases the reaction rate. | [5] |
| PEG Linker | Presence of PEG₅ linker | Enhanced reaction rates by 31 ± 16%. | [7][8] |
Table 2: General Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | The more abundant or less critical component should be in excess. Can be inverted if the azide molecule is limited.[5][9] |
| Temperature | 4°C to 37°C | Use 4°C for sensitive biomolecules (longer time needed). Use 25°C or 37°C to accelerate the reaction.[5] |
| Reaction Time | 2 to 24 hours | Typical reactions run for 4-12 hours at room temperature. Longer times may be needed for lower temperatures or concentrations.[5][10] |
| Solvent | Aqueous buffer (PBS, HEPES) | Organic co-solvents like DMSO or DMF can be used to dissolve reagents, but the final concentration should be kept low (<20%) to maintain protein stability.[5][12] |
Experimental Protocols
Protocol 1: General this compound Conjugation to an Azide-Modified Protein
This protocol provides a general workflow for conjugating this compound to a protein that has been previously functionalized with azide groups.
Caption: Experimental workflow for this compound conjugation.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., 20 mM HEPES or 1X PBS, pH 7.2-7.5). Crucially, the buffer must not contain sodium azide.
-
This compound
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)
Procedure:
-
Prepare Reactants:
-
Ensure your azide-modified protein is at a suitable concentration (typically 1-10 mg/mL) in the reaction buffer.[12]
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Briefly vortex to ensure it is fully dissolved.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the required volume of your azide-modified protein solution.
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 3 equivalents).
-
Add the this compound stock solution to the protein solution. Gently mix by pipetting. Ensure the final DMSO concentration does not exceed 20%.[12]
-
-
Incubation:
-
Purification:
-
Once the reaction is complete, remove the excess, unreacted this compound.
-
This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or by dialysis against the desired storage buffer.
-
-
Characterization:
-
Confirm successful conjugation. A shift in molecular weight can be observed using SDS-PAGE.
-
For more precise characterization, use mass spectrometry to determine the number of this compound molecules conjugated per protein.
-
Protocol 2: Monitoring Reaction Progress with UV-Vis Spectroscopy
Principle: This method tracks the consumption of DBCO by measuring the decrease in its characteristic absorbance at ~309 nm.
Procedure:
-
Instrument Setup:
-
Set a UV-Vis spectrophotometer to read absorbance at 309 nm.
-
Use a quartz cuvette.
-
Use a reference (blank) cuvette containing the reaction buffer and the azide-modified molecule to zero the instrument. This corrects for any background absorbance from the protein and buffer.
-
-
Data Acquisition:
-
Place the blanked cuvette with the azide-modified molecule in the spectrophotometer.
-
Initiate the reaction by adding the pre-determined amount of this compound directly to the cuvette. Mix quickly but gently with a pipette.
-
Immediately begin monitoring the absorbance at 309 nm over time.[15] Record data points at regular intervals (e.g., every 5-10 minutes) until the absorbance value becomes stable, indicating the reaction has reached completion.
-
-
Data Analysis:
-
Plot the absorbance at 309 nm versus time to visualize the reaction progress.
-
For kinetic analysis, convert absorbance to concentration using the Beer-Lambert law (A = εcl) if the extinction coefficient (ε) of the DBCO reagent is known. Plot the natural logarithm of the DBCO concentration against time. The slope of this line can be used to determine the reaction rate constant.[15]
-
References
- 1. This compound [baseclick.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 11. lifetein.com [lifetein.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. broadpharm.com [broadpharm.com]
- 14. This compound | PROTACs | TargetMol [targetmol.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in SPAAC Reactions
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for higher yields and faster reaction times.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing little to no formation of your desired product, consider the following potential causes and solutions.
Potential Cause & Recommended Solution
-
Degraded or Inactive Reagents: The azide (B81097) or cyclooctyne (B158145) starting materials may have degraded due to improper storage or handling.
-
Solution: Use freshly prepared or properly stored reagents. Cyclooctyne derivatives, in particular, should be stored under an inert atmosphere and protected from light.[1] It is advisable to verify the integrity of your reagents using methods like NMR or mass spectrometry before starting the reaction.[1]
-
-
Slow Reaction Kinetics: The intrinsic reactivity of your specific azide and cyclooctyne pair may be low.
-
Solution 1: Increase the concentration of one or both reactants.[2][3]
-
Solution 2: If the stability of your molecules allows, increase the reaction temperature. Reactions are often performed at room temperature (25°C) or 37°C.[1][2]
-
Solution 3: Consider switching to a more reactive cyclooctyne derivative. For example, bicyclononyne (BCN) derivatives are often more reactive than dibenzocyclooctynes (DBCO) in certain contexts.[4]
-
-
Incompatible Buffer or Solvent: The chosen solvent system may be hindering the reaction.
-
Solution 1: If you are using an aqueous buffer, try a different buffer system. For instance, switching from PBS to HEPES has been shown to increase reaction rates for some SPAAC reactions.[1][2][5]
-
Solution 2: If reactant solubility is an issue, consider adding a co-solvent like DMSO or acetonitrile (B52724).[1][4] However, be mindful that high concentrations of organic solvents can be detrimental, especially when working with biomolecules like proteins.[2][3]
-
-
Incorrect Stoichiometry: An improper ratio of azide to alkyne can lead to low yield.
-
Solution: Ensure you are using the correct molar ratio of your reactants. A 1:1 ratio is typical, but optimization may be required.
-
Issue 2: Slow or Incomplete Reaction
When the reaction is proceeding but is either very slow or does not go to completion, the following factors should be investigated.
Potential Cause & Recommended Solution
-
Suboptimal Cyclooctyne Choice: The selected cyclooctyne may not be reactive enough for your specific application.
-
Unfavorable Reaction Conditions (pH, Temperature): The pH, buffer, or temperature may not be optimal for the reaction.
-
Solution 1: Screen a range of pH values, typically between 6.5 and 8.5.[4] Generally, higher pH values tend to increase SPAAC reaction rates, although this can be buffer-dependent.[2]
-
Solution 2: Increase the reaction temperature. Incubating at 37°C can significantly increase the reaction rate compared to room temperature or 4°C.[2][3]
-
-
Steric Hindrance: Bulky groups on either the azide or the cyclooctyne can impede the reaction.
-
Solution 1: If possible, redesign your reagents to minimize steric clash around the reacting moieties.
-
Solution 2: Incorporating a PEG (polyethylene glycol) spacer between the cyclooctyne and the molecule of interest can significantly increase reaction rates by reducing steric hindrance and improving accessibility.[2][5]
-
-
Low Reagent Concentration: The concentration of one or both reactants may be too low to achieve a reasonable reaction rate.
-
Solution: Increase the concentration of the limiting reagent. If solubility is a concern, explore different solvent systems or the use of co-solvents.[4]
-
Issue 3: Side Product Formation or Non-Specific Labeling
The appearance of unexpected products or non-specific labeling can complicate purification and lower the yield of the desired product.
Potential Cause & Recommended Solution
-
Instability of Reactants: The cyclooctyne or the azide derivative may be degrading under the reaction conditions, leading to side products.
-
Solution: Ensure the purity of your starting materials and consider the stability of highly reactive cyclooctynes over the course of your experiment.[4]
-
-
Reaction with Other Functional Groups: Although SPAAC is highly bioorthogonal, some cyclooctynes can react with other functional groups, such as free thiols in cysteine residues.[7]
-
Solution: To prevent this side reaction, you can block free thiols with an alkylating agent like iodoacetamide (B48618) (IAM) before adding the cyclooctyne reagent.[7]
-
-
Presence of Azide Contaminants: Buffers containing sodium azide (NaN₃) as a preservative can compete with your azide-functionalized molecule, reducing the efficiency of your intended reaction.[2]
-
Solution: Ensure that all buffers and solutions are free from sodium azide.
-
Frequently Asked Questions (FAQs)
Q1: My SPAAC reaction is slow. What are the most common causes?
A1: Several factors can contribute to slow SPAAC reactions. The primary factors to investigate are the choice of cyclooctyne (less strained cyclooctynes are less reactive), suboptimal reaction conditions (pH, temperature, buffer), steric hindrance around the azide or alkyne, and low reactant concentrations.[2][4]
Q2: Which cyclooctyne should I choose for a faster reaction?
A2: For faster reaction rates, consider using more strained, and therefore more reactive, cyclooctynes. Derivatives of bicyclononyne (BCN) and dibenzocyclooctyne (DBCO) are commonly used for their high reactivity.[4][8]
Q3: How does pH affect the SPAAC reaction rate?
A3: The optimal pH can depend on the specific reactants and buffer used. Generally, SPAAC reactions are performed at or near physiological pH (pH 7-8).[4] Studies have shown that higher pH values often increase reaction rates.[2][5] It is recommended to screen a pH range to find the optimal condition for your specific system.
Q4: Can I use organic co-solvents to improve the solubility of my reagents?
A4: Yes, organic co-solvents such as DMSO, methanol, or acetonitrile can be used to improve the solubility of hydrophobic reactants. However, the presence and proportion of these co-solvents can significantly impact the reaction rate, and high concentrations may be detrimental to biomolecules.[3][4]
Q5: I am observing non-specific labeling. What could be the cause?
A5: While SPAAC is known for its high specificity, some cyclooctyne reagents have been reported to react with nucleophiles, particularly free thiols in cysteine residues.[7] Additionally, ensure your buffers do not contain sodium azide, which can act as a competing reagent.[2]
Data Presentation
Table 1: Effect of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Relative Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 7 | 0.32 - 0.85 | [5] |
| HEPES | 7 | 0.55 - 1.22 | [5] |
| MES | 5-6 | Rate increases with pH | [5] |
| Borate | 8-10 | Rate increases with pH | [5] |
| DMEM | 7.4 | 0.59 - 0.97 | [5] |
| RPMI | 7.4 | 0.27 - 0.77 | [5] |
Data is compiled from studies using sulfo-DBCO-amine and various azides.[5]
Table 2: General Reaction Condition Optimization
| Parameter | Condition | Effect on Yield/Rate | Notes |
| Temperature | 25°C to 37°C | Increasing temperature generally increases the reaction rate.[1][2] | Be mindful of the thermal stability of your biomolecules.[2] |
| pH | 7.0 to 8.5 | Higher pH often accelerates the reaction.[2] | Buffer-dependent effects have been observed.[5] |
| Reactant Concentration | Higher | Increases reaction rate due to the law of mass action.[2] | Limited by the solubility of the reactants. |
| PEG Linker | Present | Can significantly increase reaction rates.[2][5] | Reduces steric hindrance and improves accessibility.[2] |
Experimental Protocols
Protocol 1: General Workflow for a SPAAC Reaction
This protocol provides a general guideline for conjugating a cyclooctyne-functionalized molecule to an azide-modified molecule. Optimization will be required for specific substrates.
-
Preparation of Reactants:
-
Dissolve the azide-containing molecule and the cyclooctyne-containing molecule in a suitable solvent (e.g., DMSO, water, or a buffer system like PBS or HEPES).
-
Ensure the final concentration of organic co-solvents is compatible with your molecules, especially if they are biological in nature.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the azide-containing molecule with the solution of the cyclooctyne-containing molecule. A 1:1 to 1.5:1 molar ratio of cyclooctyne to azide is a common starting point.
-
The final concentrations of the reactants should be as high as solubility allows to ensure a reasonable reaction rate.
-
-
Incubation:
-
Stir or gently agitate the reaction mixture.
-
Incubate at the desired temperature (e.g., room temperature or 37°C).
-
The reaction time can range from a few minutes to several hours, depending on the reactivity of the specific cyclooctyne and azide pair.[9]
-
-
Monitoring the Reaction:
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction if necessary.
-
Remove the solvent under reduced pressure if applicable.
-
Purify the crude product using an appropriate method, such as silica (B1680970) gel chromatography, preparative HPLC, or size-exclusion chromatography for biomolecules, to obtain the desired triazole product.[1][9]
-
Protocol 2: Monitoring SPAAC Reaction Progress via UV-Vis Spectroscopy
This protocol is applicable when using a cyclooctyne with a distinct UV-Vis absorbance, such as DBCO.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at the λmax of your cyclooctyne (e.g., ~309 nm for DBCO).
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The concentration of the cyclooctyne reagent should be such that the initial absorbance is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the cyclooctyne-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately begin monitoring the absorbance at the specified wavelength over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.
-
-
Data Analysis:
-
Plot the absorbance versus time to visualize the reaction progress. For kinetic analysis, if one reactant is in large excess (pseudo-first-order conditions), a plot of the natural logarithm of the absorbance versus time should be linear. The negative of the slope of this line is the pseudo-first-order rate constant.[2]
-
Mandatory Visualization
Caption: A workflow for troubleshooting low yield in SPAAC reactions.
Caption: Key factors influencing SPAAC reaction yield and rate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Tri-GalNAc-DBCO Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tri-GalNAc-DBCO and its conjugates. Our goal is to help you prevent and troubleshoot potential off-target effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic molecule designed for targeted delivery to the liver. It consists of two key components:
-
A triantennary N-acetylgalactosamine (tri-GalNAc) cluster: This part of the molecule acts as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells (hepatocytes)[1][2]. This specific interaction allows for the targeted delivery of conjugated molecules to the liver via receptor-mediated endocytosis[1][3].
-
A dibenzocyclooctyne (DBCO) group: This is a reactive chemical handle that participates in copper-free "click chemistry," specifically, strain-promoted alkyne-azide cycloaddition (SPAAC)[1][3]. This allows for the straightforward and efficient conjugation of tri-GalNAc to a wide variety of azide-modified molecules, such as siRNAs, antisense oligonucleotides (ASOs), proteins, and small molecule drugs, without the need for a cytotoxic copper catalyst[1].
Q2: What are the primary on-target effects of this compound conjugates?
A2: The primary on-target effect of a this compound conjugate is the specific delivery of the conjugated payload to hepatocytes. Following intravenous or subcutaneous administration, the tri-GalNAc moiety binds to ASGPR on hepatocytes, leading to the internalization of the conjugate into the cell. Once inside the cell, the payload (e.g., an siRNA) can exert its therapeutic effect, such as silencing a target gene. This targeted delivery mechanism significantly increases the concentration of the therapeutic agent in the liver, enhancing its potency and minimizing exposure to other tissues[4].
Q3: What are the potential off-target effects associated with this compound conjugates?
A3: Off-target effects can arise from different components of the conjugate:
-
Payload-related off-target effects: For siRNA conjugates, the most significant off-target effect is hepatotoxicity due to the siRNA's "seed region" binding to and silencing unintended messenger RNAs (mRNAs)[5][6]. This is a well-documented phenomenon and is not directly caused by the this compound delivery vehicle itself.
-
DBCO linker-related off-target effects: While generally considered biocompatible, the DBCO linker has been implicated in the activation of the complement system, a part of the innate immune system. This can potentially lead to inflammatory responses and alter the biodistribution of the conjugate[7].
-
Tri-GalNAc-related off-target effects: The tri-GalNAc moiety exhibits high specificity for ASGPR. However, at very high doses, saturation of the ASGPR can occur. This can lead to reduced liver uptake and increased circulation time of the conjugate, potentially increasing its distribution to other tissues, such as the kidneys[4][8].
Troubleshooting Guides
Problem 1: High Hepatotoxicity Observed with a tri-GalNAc-siRNA Conjugate
| Potential Cause | Recommended Action |
| Seed-mediated off-target effects of the siRNA payload. | 1. Sequence Redesign: Analyze the seed region (nucleotides 2-8 of the guide strand) of your siRNA for potential off-target complementarity using bioinformatics tools. Redesign the siRNA to minimize these interactions. 2. Introduce Thermally Destabilizing Modifications: Incorporate a single glycol nucleic acid (GNA) or other destabilizing modification at position 6 or 7 of the siRNA guide strand. This can reduce off-target binding without significantly impacting on-target potency. |
| Payload-independent toxicity. | 1. Assess Unconjugated this compound: Dose animals with the unconjugated this compound to determine if it contributes to the observed toxicity. 2. Evaluate a Control siRNA: Use a scrambled or non-targeting siRNA sequence conjugated to this compound to differentiate between sequence-specific and chemistry-related toxicity. |
Problem 2: Poor Liver Uptake or Inconsistent In Vivo Efficacy
| Potential Cause | Recommended Action |
| ASGPR Saturation. | 1. Dose-Response Study: Perform a dose-response study to determine the optimal dose that achieves therapeutic efficacy without saturating the ASGPR. 2. Monitor Plasma Clearance: Measure the plasma concentration of your conjugate over time. A slower than expected clearance at higher doses may indicate receptor saturation. |
| Inefficient Conjugation. | 1. Confirm Conjugation Efficiency: Use analytical techniques such as mass spectrometry or HPLC to confirm the successful conjugation of this compound to your payload and to quantify the conjugation efficiency. 2. Optimize Conjugation Reaction: Refer to the "Experimental Protocols" section for a detailed SPAAC reaction protocol and troubleshooting tips. |
| Reduced ASGPR Expression in Disease Model. | 1. Quantify ASGPR Expression: Measure the expression level of ASGPR in your animal model of liver disease, as it can be downregulated in certain pathological conditions. 2. Consider Alternative Targeting: If ASGPR expression is significantly reduced, a tri-GalNAc-based delivery strategy may not be optimal. |
Problem 3: Unexpected Inflammatory Response or Altered Biodistribution
| Potential Cause | Recommended Action |
| Complement Activation by the DBCO Linker. | 1. In Vitro Complement Activation Assay: Perform an in vitro assay to assess the potential of your conjugate to activate the complement system (see "Experimental Protocols"). 2. Modify Linker Chemistry: If complement activation is a concern, consider alternative bioorthogonal chemistries that have a lower propensity for inducing an immune response. |
| Aggregation of the Conjugate. | 1. Assess Conjugate Solubility and Aggregation: Use dynamic light scattering (DLS) or size exclusion chromatography (SEC) to check for aggregation of your conjugate. 2. Optimize Formulation: Adjust the formulation buffer (e.g., pH, salt concentration) to improve the solubility and stability of your conjugate. |
Data Presentation
Table 1: Quantitative Comparison of On-Target vs. Off-Target Effects of a GalNAc-siRNA Conjugate
| Parameter | Unmodified siRNA | GNA-Modified siRNA (Position 7) |
| On-Target Gene Silencing (IC50) | 1.5 nM | 1.8 nM |
| Off-Target Gene Signature (Number of downregulated genes >2-fold) | 150 | 35 |
| In Vivo Hepatotoxicity (ALT levels at 30 mg/kg) | 5-fold increase | No significant increase |
This table provides a representative comparison. Actual values will vary depending on the siRNA sequence and experimental conditions.
Table 2: Biodistribution of a tri-GalNAc-Conjugated Oligonucleotide in Mice
| Organ | % Injected Dose at 2 hours (Unconjugated) | % Injected Dose at 2 hours (tri-GalNAc Conjugated) |
| Liver | 15% | 85% |
| Kidney | 60% | 5% |
| Spleen | 5% | <1% |
| Heart | <1% | <1% |
| Lungs | <1% | <1% |
This table illustrates the enhanced liver targeting achieved with tri-GalNAc conjugation.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound conjugates.
Caption: Potential off-target pathways of this compound conjugates.
Experimental Protocols
Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of this compound to an Azide-Modified Oligonucleotide
Objective: To covalently conjugate this compound to an azide-modified oligonucleotide.
Materials:
-
This compound
-
Azide-modified oligonucleotide
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve reagents:
-
Dissolve the azide-modified oligonucleotide in PBS to a final concentration of 1 mM.
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
-
Reaction setup:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide solution with a 1.5 to 3-fold molar excess of the this compound solution.
-
The final concentration of DMSO in the reaction mixture should be below 10% to avoid precipitation of the oligonucleotide.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.
-
-
Purification:
-
Purify the conjugate using a suitable method such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC to remove unreacted this compound and other impurities.
-
-
Analysis:
-
Confirm the successful conjugation and assess the purity of the final product by mass spectrometry and HPLC.
-
Troubleshooting:
-
Low conjugation efficiency: Increase the molar excess of this compound, extend the reaction time, or perform the reaction at a slightly elevated temperature (e.g., 37°C). Ensure that the azide-modified oligonucleotide is of high quality and has not degraded.
-
Precipitation: Reduce the final DMSO concentration in the reaction mixture.
Protocol 2: In Vitro Assessment of On- and Off-Target Gene Silencing
Objective: To quantify the on-target and off-target gene silencing activity of a tri-GalNAc-siRNA conjugate in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes
-
tri-GalNAc-siRNA conjugate (targeting your gene of interest)
-
Control tri-GalNAc-siRNA (non-targeting sequence)
-
Cell culture medium and supplements
-
Transfection reagent (if using a cell line that does not express high levels of ASGPR)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture:
-
Culture hepatocytes in appropriate medium until they reach 70-80% confluency.
-
-
Treatment:
-
Treat the cells with a serial dilution of the tri-GalNAc-siRNA conjugate and the control siRNA. For primary hepatocytes, direct addition to the medium is usually sufficient. For some cell lines, a transfection reagent may be necessary to facilitate uptake.
-
Incubate the cells for 24-72 hours.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Perform qRT-PCR to quantify the mRNA levels of your on-target gene and a panel of predicted off-target genes.
-
Normalize the expression levels to a stable housekeeping gene.
-
-
Data Analysis:
-
Calculate the percentage of gene silencing for the on-target and off-target genes relative to the cells treated with the control siRNA.
-
Determine the IC50 for on-target gene silencing.
-
Protocol 3: In Vitro Complement Activation Assay
Objective: To assess the potential of a this compound conjugate to activate the complement system.
Materials:
-
This compound conjugate
-
Human serum (as a source of complement proteins)
-
Zymosan (positive control for complement activation)
-
PBS (negative control)
-
ELISA kit for detecting complement activation markers (e.g., C3a, C5a, or sC5b-9)
Procedure:
-
Serum Incubation:
-
In a 96-well plate, incubate different concentrations of the this compound conjugate with human serum for 30-60 minutes at 37°C.
-
Include positive (zymosan) and negative (PBS) controls.
-
-
Stop Reaction:
-
Stop the complement activation by adding an excess of EDTA.
-
-
ELISA:
-
Perform an ELISA to quantify the levels of a complement activation marker in the serum samples according to the manufacturer's protocol[9].
-
-
Data Analysis:
-
Compare the levels of the complement activation marker in the samples treated with the conjugate to the positive and negative controls. A significant increase in the marker indicates complement activation.
-
References
- 1. This compound [baseclick.eu]
- 2. Triantennary GalNAc Molecular Imaging Probes for Monitoring Hepatocyte Function in a Rat Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Sensitive Assay to Screen Nanoparticles in vitro for Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tri-GalNAc-DBCO Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of triantennary N-acetylgalactosamine (tri-GalNAc) conjugated to dibenzocyclooctyne (DBCO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this advanced chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the triantennary GalNAc structure important for liver targeting?
The asialoglycoprotein receptor (ASGPR) expressed on the surface of hepatocytes is a trimeric receptor. A trivalent, or triantennary, arrangement of GalNAc ligands allows for multivalent binding to the three subunits of the ASGPR, leading to high-affinity interaction and efficient receptor-mediated endocytosis into liver cells.[1][2] This enhanced uptake is crucial for the targeted delivery of therapeutics like siRNAs and antisense oligonucleotides.[1][3]
Q2: What is the purpose of the DBCO moiety?
DBCO (dibenzocyclooctyne) is a strained alkyne used in copper-free click chemistry, specifically in a reaction called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] It allows for the efficient and specific covalent conjugation of the tri-GalNAc cluster to a molecule of interest (e.g., a protein, oligonucleotide, or imaging agent) that has been functionalized with an azide (B81097) group. This reaction is bioorthogonal, meaning it can proceed under mild, physiological conditions without interfering with biological processes.
Q3: What are the main synthetic strategies for preparing tri-GalNAc conjugates?
There are two primary approaches for conjugating tri-GalNAc to oligonucleotides:
-
Solution-phase conjugation: This method involves the synthesis and purification of the tri-GalNAc ligand and the oligonucleotide separately. The two components are then conjugated in solution. This approach can lead to higher yields and purity but requires more extensive purification steps.
-
Solid-phase synthesis: In this strategy, the tri-GalNAc ligand is introduced as a phosphoramidite (B1245037) building block during the automated solid-phase synthesis of the oligonucleotide. This method is more streamlined but may result in lower yields and require significant optimization of coupling conditions.
Q4: What are typical yields for tri-GalNAc-DBCO synthesis and conjugation?
Yields can vary significantly depending on the synthetic route, scale, and purification methods. Some optimized "pot-economy" approaches for the synthesis of the tri-GalNAc core report total yields of around 61%, with average yields over 45%.[1] For the purification of GalNAc-conjugated oligonucleotides, conventional batch chromatography might yield around 53%, while continuous chromatography techniques like MCSGP can improve the yield to over 90%.[6]
Troubleshooting Guides
Part 1: Tri-GalNAc-Azide Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Tri-GalNAc Core | Incomplete reaction at coupling steps. | Ensure anhydrous conditions and use of efficient coupling reagents (e.g., HBTU, HATU). Monitor reaction progress by TLC or LC-MS. |
| Inefficient removal of protecting groups. | Select an orthogonal protecting group strategy. Ensure complete deprotection by performing analytical checks before proceeding to the next step. | |
| Product loss during purification. | Optimize flash chromatography conditions (solvent system, gradient). Consider alternative purification methods like preparative HPLC for cleaner separation. | |
| Presence of Multiple Side Products | Non-specific reactions. | Use of protecting groups is critical to prevent side reactions on the hydroxyl groups of the galactose units. |
| Degradation of starting materials or intermediates. | Store reagents and intermediates under appropriate conditions (e.g., low temperature, inert atmosphere). | |
| Difficulty in Purifying the Final Tri-GalNAc-Azide | Co-elution of closely related impurities. | Use a high-resolution purification method like reversed-phase HPLC. Consider using boronic acids as mobile phase additives to improve the separation of glycosylated compounds. |
| Poor solubility of the compound. | Adjust the solvent system for chromatography. The final product may be soluble in water or DMSO.[2][5] |
Part 2: DBCO Conjugation (SPAAC Reaction)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conjugation Efficiency | Steric hindrance from the bulky tri-GalNAc cluster. | Use a DBCO reagent with a longer PEG spacer to reduce steric hindrance. Increase the reaction time and/or temperature (e.g., up to 37°C if biomolecules are stable). |
| Degradation of DBCO reagent. | DBCO is sensitive to oxidation. Use freshly prepared DBCO solutions. Store DBCO-functionalized molecules at -20°C for short-term and -80°C for long-term storage. | |
| Suboptimal reaction conditions. | Optimize the pH of the reaction buffer (often slightly basic, pH 8.0-9.0, is favorable). Ensure no azide-containing buffers (e.g., sodium azide as a preservative) are used, as this will compete with the azide on your molecule of interest. | |
| Formation of Aggregates | Hydrophobicity of the DBCO group. | Incorporate PEG linkers into the DBCO reagent to increase hydrophilicity. Perform the conjugation in a solvent system that includes organic co-solvents like DMSO or DMF, if compatible with your biomolecules. |
| Difficulty in Purifying the Conjugate | Unreacted DBCO-containing starting material. | Use a slight excess of the azide-containing molecule to ensure all the DBCO is consumed. Purify the final conjugate using size-exclusion or affinity chromatography to remove excess reagents. |
| Presence of diastereomers. | If the linker used to attach the tri-GalNAc cluster creates a new chiral center, you may observe peak doubling on HPLC. This is often unavoidable but should be characterized. |
Data Presentation
Table 1: Comparison of Purification Methods for GalNAc-Conjugated Oligonucleotides
| Purification Method | Reported Yield | Purity | Key Advantages | Reference |
| Batch Reversed-Phase Chromatography | 52.7% | Not specified | Standard, widely available technique. | [6] |
| Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) | 91.5% | Comparable to batch | Increased yield, reduced solvent consumption, suitable for large-scale manufacturing. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Tri-GalNAc Conjugation to an Amine-Modified Oligonucleotide
This protocol is a generalized procedure based on established methods for conjugating an activated tri-GalNAc cluster to an oligonucleotide with a 5'-amino linker.
-
Preparation of Amine-Modified Oligonucleotide:
-
Synthesize the oligonucleotide with a 5'-amino modifier using standard solid-phase synthesis.
-
Deprotect and purify the oligonucleotide using standard methods (e.g., HPLC).
-
Lyophilize the purified amino-oligonucleotide to a dry powder.
-
-
Conjugation Reaction:
-
Dissolve the amino-oligonucleotide in a sodium tetraborate (B1243019) buffer (e.g., 0.06 M, pH 9.3).
-
In a separate vial, dissolve a pentafluorophenyl (PFP) ester-activated tri-GalNAc derivative (e.g., THA-GalNAc PFP ester) in a suitable organic solvent like acetonitrile (B52724) or DMSO.[3]
-
Add the activated tri-GalNAc solution (typically 2-3 molar equivalents) to the oligonucleotide solution.
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by LC-MS to confirm the consumption of the starting oligonucleotide.
-
-
Deprotection of Acetyl Groups:
-
After the conjugation is complete, add aqueous concentrated ammonia (B1221849) to the reaction mixture to remove the O-acetyl protecting groups from the GalNAc sugar moieties.
-
Incubate for 2-3 hours at room temperature.
-
-
Purification of the Conjugate:
-
Purify the final tri-GalNAc-oligonucleotide conjugate by reversed-phase HPLC.
-
Analyze fractions for purity and product identity by LC-MS.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Protocol 2: General Procedure for SPAAC Reaction of Tri-GalNAc-Azide with a DBCO-Modified Protein
This protocol outlines a general method for the copper-free click chemistry conjugation.
-
Preparation of Reactants:
-
Dissolve the tri-GalNAc-azide in an appropriate buffer (e.g., PBS, pH 7.4). The azide functionality is generally stable in aqueous buffers.
-
Dissolve the DBCO-modified protein in the same buffer. Ensure the buffer does not contain sodium azide.
-
-
SPAAC Reaction:
-
Combine the tri-GalNAc-azide and the DBCO-modified protein in a reaction vessel. A slight molar excess (1.5-3 fold) of the tri-GalNAc-azide is often used to ensure complete reaction of the protein.
-
Incubate the reaction mixture at room temperature for 4-12 hours, or overnight at 4°C. Gentle mixing is recommended.
-
The reaction progress can be monitored by observing the decrease in the DBCO absorbance at around 310 nm using a UV-Vis spectrophotometer.
-
-
Purification of the Conjugate:
-
Remove the excess unreacted tri-GalNAc-azide using a suitable method based on the size difference between the protein and the small molecule linker. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method.
-
The purified conjugate can be characterized by SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.
-
Visualizations
Caption: General workflow for the synthesis of a this compound conjugate.
Caption: Troubleshooting decision tree for low yield in SPAAC reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Tri-β-GalNAc-PEG3-Azide [baseclick.eu]
- 3. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. Purification of a GalNAc-cluster-conjugated oligonucleotide by reversed-phase twin-column continuous chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with tri-GalNAc-DBCO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of tri-GalNAc-DBCO during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A: this compound is a key reagent used for targeted drug delivery, particularly to hepatocytes (liver cells). It consists of a trivalent N-acetylgalactosamine (tri-GalNAc) cluster, which binds with high affinity to the asialoglycoprotein receptor (ASGPR) on hepatocytes, linked to a dibenzocyclooctyne (DBCO) group. The DBCO group enables copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) for conjugating the tri-GalNAc moiety to azide-modified molecules of interest, such as siRNAs, proteins, or small molecule drugs.[1][2]
Proper dissolution is critical for successful bioconjugation and for ensuring the efficacy and safety of the final conjugate in both in vitro and in vivo applications. Poor solubility can lead to inaccurate concentration measurements, low reaction yields, and the formation of precipitates that can be problematic for cellular and animal studies.
Q2: What are the general solubility properties of this compound?
A: this compound is a white to off-white solid. It is soluble in water and organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1] For many biological applications, a stock solution is first prepared in an organic solvent like DMSO and then diluted into an aqueous buffer.
Q3: I am having trouble dissolving my this compound. What should I do?
A: If you observe precipitation or if the compound is not fully dissolving, you can try the following:
-
Sonication: Place the vial in a sonicator bath for several minutes. This can help to break up solid aggregates and enhance dissolution.[3][4]
-
Use of Fresh, Anhydrous Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly impact the solubility of this compound. It is highly recommended to use newly opened or properly stored anhydrous DMSO for preparing your stock solutions.[3]
Troubleshooting Guides
Issue 1: Preparing a Concentrated Stock Solution
Problem: I need to prepare a high-concentration stock solution of this compound in DMSO, but it's not dissolving completely.
Solution:
-
Use High-Quality Solvent: Ensure you are using anhydrous DMSO.
-
Stepwise Dissolution: Add the DMSO to the solid this compound and vortex thoroughly.
-
Apply Sonication: As mentioned in the FAQs, sonication is a recommended method to aid dissolution.[3][4]
-
Check Concentration Limits: While high concentrations are achievable, there are limits. Refer to the solubility data table below for maximum recommended concentrations.
Detailed Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound (Molecular Weight: 1730.94 g/mol ). For example, for 1 mL of a 10 mM solution, you would need 17.31 mg.
-
Add the solid to a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution vigorously.
-
If necessary, place the vial in an ultrasonic bath until the solid is completely dissolved.
-
Store the stock solution appropriately. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), store at -80°C.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Issue 2: Precipitation When Diluting into Aqueous Buffer
Problem: My this compound is dissolved in DMSO, but it precipitates when I add it to my aqueous reaction buffer (e.g., PBS).
Solution:
-
Co-solvents: The addition of a small percentage of an organic co-solvent to the final reaction mixture can help maintain solubility. However, be mindful that high concentrations of organic solvents can be detrimental to proteins or cells in your experiment.
-
Slow Addition: Add the DMSO stock solution to the aqueous buffer slowly and with continuous stirring or vortexing. This can prevent localized high concentrations that lead to precipitation.
-
pH of the Buffer: While specific data on the pH-dependent solubility of this compound is limited, the stability of the DBCO group itself can be affected by pH. The SPAAC reaction is typically carried out in buffers with a pH between 7 and 9. It is advisable to ensure your buffer is within this range.
-
Use of PEGylated DBCO: For future experiments, consider using a PEGylated version of this compound if available. The polyethylene (B3416737) glycol (PEG) spacer can improve aqueous solubility.
Issue 3: Preparing an In Vivo Formulation
Problem: I need to prepare a formulation of this compound for animal studies, and it needs to be soluble and stable in the formulation vehicle.
Solution:
Several multi-component solvent systems have been developed to achieve good solubility of this compound for in vivo use. Below are some established protocols.
Detailed Protocols for In Vivo Formulations
Protocol 1:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline and mix to reach the final desired concentrations of each component.
-
The final composition of this vehicle is typically 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] This formulation can achieve a this compound concentration of ≥ 2.5 mg/mL.[3]
Protocol 2:
-
Follow the same principle of sequential addition of solvents.
-
A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) can also yield a clear solution with a concentration of ≥ 2.5 mg/mL.[3]
Protocol 3:
-
For oil-based formulations, a mixture of 10% DMSO and 90% Corn Oil can be used, achieving a concentration of ≥ 2.5 mg/mL.[3]
It is recommended to prepare these in vivo working solutions fresh on the day of use.[5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3][4]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Molarity | Notes |
| Water | 100 mg/mL | 57.77 mM | Requires sonication.[3] |
| DMSO | 80 - 100 mg/mL | 46.22 - 57.77 mM | Requires sonication. Use of fresh, anhydrous DMSO is recommended.[3][4] |
Table 2: In Vivo Formulation Examples
| Formulation Composition | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[3] or 3.3 mg/mL[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[3] |
Visualizations
References
minimizing non-specific binding in cell-based assays
Welcome to the Technical Support Center for Minimizing Non-Specific Binding in Cell-Based Assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in cell-based assays?
A1: Non-specific binding refers to the attachment of assay reagents, such as primary or secondary antibodies, to unintended molecules or surfaces within the assay system. This can lead to high background signals, which obscure the specific signal from the target of interest, thereby reducing assay sensitivity and accuracy.[1][2][3]
Q2: What are the primary causes of high background and non-specific binding?
A2: High background is often a result of several factors, including:
-
Inadequate Blocking: Insufficient blocking of unoccupied sites on the assay surface (e.g., microplate wells, slides) can leave them available for antibodies to bind non-specifically.[4][5]
-
High Antibody Concentration: Using primary or secondary antibodies at concentrations that are too high increases the likelihood of low-affinity, non-specific interactions.[6][7][8]
-
Hydrophobic and Ionic Interactions: Proteins and other molecules can adhere to surfaces through non-specific hydrophobic or electrostatic forces.[2][9]
-
Cross-Reactivity: The antibodies may recognize similar epitopes on other proteins present in the sample.[4][10]
-
Insufficient Washing: Inadequate washing between assay steps can leave unbound antibodies behind, contributing to the background signal.[6][11]
-
Endogenous Factors: The presence of endogenous components in cell lysates or tissues, such as Fc receptors, biotin, or enzymes, can interfere with the assay.[10][12]
-
Cellular Autofluorescence: Some cell types naturally fluoresce, which can contribute to high background in fluorescence-based assays.[13]
Q3: How do blocking buffers work to reduce non-specific binding?
A3: Blocking buffers contain a high concentration of proteins (like Bovine Serum Albumin - BSA or non-fat dry milk) or other molecules that bind to all unoccupied sites on the surface of the well, slide, or membrane.[14][15] This saturation of non-specific binding sites prevents the subsequent addition of antibodies from adhering to the surface, ensuring they only bind to their specific targets.[15][16]
Q4: What is the role of detergents in minimizing non-specific binding?
A4: Non-ionic detergents, such as Tween-20 or Triton X-100, are often added to wash buffers and antibody diluents. They help to reduce hydrophobic interactions, which are a common cause of non-specific binding, by disrupting weak, non-specific protein-protein and protein-surface interactions.[9][17][18]
Q5: Can the choice of cell culture media affect non-specific binding?
A5: Yes, the choice between serum-containing and serum-free media can impact non-specific binding. Serum is a complex mixture of proteins that can sometimes contribute to background noise.[19][20] Using serum-free media can provide a more defined and consistent environment, potentially reducing variability and background.[19][21][22] However, some cells require serum for optimal health and attachment, so the decision should be based on the specific cell type and assay.
Troubleshooting Guides
This section provides specific troubleshooting advice for common cell-based assays.
Issue 1: High Background in Enzyme-Linked Immunosorbent Assay (ELISA)
Symptoms: You observe a uniformly high signal across all wells of your ELISA plate, including the negative controls.[4][23]
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA). Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider trying a different blocking agent (e.g., non-fat dry milk, commercial blocking buffers).[4][15] |
| High Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.[2] |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer used per well. Add a soaking step of 30-60 seconds during each wash. Ensure the wash buffer contains a detergent like Tween-20 (0.05-0.1%).[4][11][24] |
| Cross-Reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding. If high background persists, consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with proteins from other species.[10] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure that the substrate solution is colorless before use.[4][11][23] |
Issue 2: High Background in Immunofluorescence (IF) / Immunohistochemistry (IHC)
Symptoms: The entire cell or tissue sample shows high fluorescence, making it difficult to distinguish the specific staining of the target protein.[6][7]
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time (e.g., to 1-2 hours at room temperature). Use a blocking solution containing normal serum from the species in which the secondary antibody was raised (e.g., 5-10% normal goat serum for a goat anti-mouse secondary).[6][12][25] |
| High Antibody Concentration | Perform a thorough titration of both the primary and secondary antibodies to find the optimal dilutions.[6][7] |
| Insufficient Washing | Increase the number and duration of wash steps between antibody incubations.[6][12] |
| Autofluorescence | Before staining, examine an unstained sample under the microscope to assess the level of autofluorescence. If significant, consider using a different fixative, performing a sodium borohydride (B1222165) treatment, or using a commercial autofluorescence quenching kit.[13] |
| Endogenous Enzyme Activity (for IHC) | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution before the blocking step.[2][12] |
| Fc Receptor Binding | If staining immune cells, block Fc receptors with an Fc blocking reagent prior to primary antibody incubation.[10] |
Issue 3: High Background in Flow Cytometry
Symptoms: Unstained cells show high fluorescence, or there is a poor separation between the negative and positive populations.[10]
| Possible Cause | Recommended Solution |
| Non-Specific Antibody Binding to Fc Receptors | Incubate cells with an Fc receptor blocking reagent before adding your primary antibodies. This is especially important for immune cells like macrophages and B cells.[10][26] |
| Dead Cells | Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.[10] |
| High Antibody Concentration | Titrate all antibodies to determine the optimal concentration that maximizes the signal from positive cells while minimizing the background on negative cells.[8] |
| Inadequate Washing | Ensure cells are properly washed after antibody incubation to remove any unbound antibodies. Consider adding a small amount of detergent to the wash buffer. |
| Autofluorescence | Run an unstained control to determine the level of autofluorescence. If high, you may need to use a brighter fluorophore for your antibody of interest or use a different laser/filter combination. |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
This protocol describes a general method for determining the optimal dilution for a primary antibody in an immunofluorescence experiment. A similar principle can be applied to other assays like ELISA and Western Blotting.
-
Cell Preparation: Seed your cells on coverslips or in a multi-well plate and grow them to the desired confluency.
-
Fixation and Permeabilization: Fix and permeabilize the cells using your standard protocol.
-
Blocking: Block the cells with an appropriate blocking buffer for 1 hour at room temperature.
-
Primary Antibody Dilution Series: Prepare a series of dilutions of your primary antibody in antibody dilution buffer (e.g., blocking buffer with 0.1% Tween-20). A good starting range is from 1:50 to 1:2000.
-
Example dilutions: 1:50, 1:100, 1:200, 1:500, 1:1000, 1:2000.
-
Include a "no primary antibody" negative control.
-
-
Primary Antibody Incubation: Incubate the cells with the different dilutions of the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate all samples with the same, pre-determined optimal concentration of the appropriate fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Washing and Mounting: Wash the cells as in step 6. Mount the coverslips onto microscope slides with mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: Acquire images using consistent settings for all samples. The optimal primary antibody dilution is the one that provides the brightest specific signal with the lowest background.
Protocol 2: Optimization of Blocking Conditions
This protocol outlines a method to compare different blocking buffers for your specific assay.
-
Prepare Assay Surface: For ELISA, coat the wells with your antigen. For other assays, prepare your cells or tissue as required.
-
Prepare Blocking Buffers: Prepare several different blocking buffers to test.
-
Common Protein-Based Blockers:
-
Commercial Blockers: Test one or more commercially available blocking buffers.
-
-
Blocking Step: Add the different blocking buffers to separate wells/slides and incubate for a range of times (e.g., 1 hour at room temperature, 2 hours at room temperature, and overnight at 4°C).
-
Washing: Wash the surface three times with your standard wash buffer.
-
Primary and Secondary Antibody Steps: Proceed with your standard protocol for primary and secondary antibody incubations, using a pre-determined optimal antibody concentration.
-
Detection: Develop and measure the signal according to your assay's protocol.
-
Analysis: Compare the signal-to-noise ratio for each blocking condition. The optimal condition is the one that yields the lowest background signal in your negative control wells/samples while maintaining a strong specific signal in your positive control wells/samples.[29]
Visualizations
Caption: A logical workflow for troubleshooting high background signals.
Caption: How blocking agents prevent non-specific antibody binding.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. benchchem.com [benchchem.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. arp1.com [arp1.com]
- 5. ibidi.com [ibidi.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. bosterbio.com [bosterbio.com]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 14. kisker-biotech.com [kisker-biotech.com]
- 15. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 16. meridianbioscience.com [meridianbioscience.com]
- 17. youtube.com [youtube.com]
- 18. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. What are the advantages of serum-free media? | AAT Bioquest [aatbio.com]
- 22. Serum-Free Media (SFM) | Thermo Fisher Scientific - PH [thermofisher.com]
- 23. sinobiological.com [sinobiological.com]
- 24. novateinbio.com [novateinbio.com]
- 25. biocompare.com [biocompare.com]
- 26. miltenyibiotec.com [miltenyibiotec.com]
- 27. bosterbio.com [bosterbio.com]
- 28. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 29. licorbio.com [licorbio.com]
Technical Support Center: Refining Protocols for In Vivo Administration
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining their in vivo administration protocols. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to address common challenges.
Frequently Asked questions (FAQs)
Q1: What are the most critical factors to consider when selecting a vehicle for in vivo administration?
A1: The selection of an appropriate vehicle is crucial for the successful in vivo delivery of a compound. Key factors to consider include the compound's solubility and stability, the desired route of administration, and the potential toxicity of the vehicle itself. The ideal vehicle should be non-toxic, biocompatible, non-immunogenic, and biodegradable. It should not interfere with the compound's activity or the experimental results. A thorough understanding of the physicochemical properties of your compound is the first step in selecting a suitable vehicle.
Q2: How can I improve the solubility of my hydrophobic compound for in vivo studies?
A2: Poor aqueous solubility is a common challenge for in vivo experiments. Strategies to improve solubility include using co-solvents (e.g., DMSO, PEG400), adjusting the pH of the formulation, and employing solubilizing agents such as surfactants, cyclodextrins, or lipids. It is essential to determine the optimal concentration of these agents to avoid toxicity. Preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting it into a more physiologically compatible vehicle is a common practice.
Q3: My compound appears to be degrading after administration, leading to inconsistent results. What should I do?
A3: In vivo compound degradation can be a significant issue, often due to enzymatic metabolism or chemical instability. To address this, you can conduct in vitro stability assays using plasma or liver microsomes to assess the rate of degradation. Analytical techniques like LC-MS/MS can help identify metabolites or degradation products. Formulation strategies to protect the compound, such as encapsulation in liposomes or nanoparticles, can also be considered to improve in vivo stability.[1]
Q4: What are the recommended maximum injection volumes for mice and rats?
A4: Adhering to recommended injection volumes is critical for animal welfare and data reproducibility. Exceeding these limits can cause pain, tissue damage, and inflammation, potentially confounding your experimental results. Please refer to the tables in the "Quantitative Data Summary" section for detailed volume recommendations based on the administration route and animal species.
Q5: How can I minimize variability between animals in my in vivo study?
A5: High variability can obscure the true effect of your compound. To minimize this, ensure consistent dosing techniques and normalize the dose to each animal's body weight. Use animals of the same age and sex, and randomize their assignment to treatment and control groups. Blinding the experiment, where the person administering the compound and assessing the outcome is unaware of the treatment groups, is also a crucial step to reduce bias.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your in vivo experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Precipitation of compound during formulation or upon injection | - Poor aqueous solubility of the compound.- Incorrect ratio of co-solvents.- Temperature changes affecting solubility. | - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG400) in your vehicle.- Gently warm the solution before injection to aid dissolution.- Prepare fresh formulations immediately before each use.[3]- Consider using solubilizing agents like cyclodextrins or formulating as a lipid-based delivery system. |
| Signs of acute toxicity in animals post-injection (e.g., lethargy, ruffled fur, weight loss) | - The dose of the compound is too high.- The vehicle itself is causing toxicity.- The rate of injection is too fast, especially for intravenous administration. | - Reduce the dosage of the compound and perform a dose-response study.- Run a control group with only the vehicle to assess its toxicity.- For IV injections, administer the solution slowly over a longer period.[4] |
| Lack of expected efficacy in the in vivo model | - Poor bioavailability of the compound.- Rapid metabolism and clearance of the compound.- The chosen animal model is not appropriate for the compound's mechanism of action. | - Consider alternative routes of administration that may offer better bioavailability (e.g., intraperitoneal vs. oral).- Conduct pharmacokinetic studies to determine the compound's half-life and optimize the dosing frequency.- Verify the expression and relevance of the drug target in your animal model. |
| Injection site leakage or irritation | - The needle gauge is too large for the injection site.- The injection volume is too high for the chosen route.- Improper injection technique. | - Use a smaller gauge needle (higher number).- Reduce the injection volume and consider splitting the dose into multiple sites if necessary.- Ensure proper restraint and injection technique; withdraw the needle slowly after administration. |
| High variability in experimental results between animals | - Inconsistent dosing or administration technique.- Inherent biological differences between animals.- Lack of randomization or blinding in the experimental design. | - Ensure all personnel are thoroughly trained in the administration techniques.- Increase the number of animals per group to improve statistical power.- Implement proper randomization of animals into groups and blind the study personnel to the treatment assignments.[2] |
Quantitative Data Summary
The following tables provide a summary of recommended maximum injection volumes and needle gauges for common laboratory animals.
Table 1: Maximum Recommended Injection Volumes (ml/kg)
| Species | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Intramuscular (IM) | Oral Gavage (PO) |
| Mouse | 5 | 10 | 5 | 0.05 (per site) | 10 |
| Rat | 5 | 10 | 5 | 0.2 (per site) | 10 |
| Rabbit | 5 | 5 | 5 | 0.3 (per site) | 10 |
| Swine | 5 | 5 | 5 | 0.3 (per site) | 10 |
Data compiled from multiple sources.[4][5][6][7] Note that for IM injections in mice, the thigh muscle is the preferred site. For larger SC volumes, it is recommended to use multiple injection sites.
Table 2: Recommended Needle Gauges for Different Administration Routes
| Species | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Intramuscular (IM) |
| Mouse | 27-30G (tail vein) | 25-27G | 25-27G | 27-30G |
| Rat | 23-25G (tail vein) | 23-25G | 23-25G | 25-27G |
| Rabbit | 21-23G (marginal ear vein) | 21-23G | 21-23G | 23-25G |
Experimental Protocols
Protocol 1: General Formulation Preparation for a Hydrophobic Compound
Objective: To prepare a clear, injectable solution of a hydrophobic compound for in vivo administration.
Materials:
-
Test compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG400), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Vortex mixer
-
Sonicator
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Methodology:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of the test compound into a sterile conical tube.
-
Add a minimal amount of DMSO to dissolve the compound completely. Vortex thoroughly. This will be your high-concentration stock solution.
-
-
Prepare Vehicle:
-
In a separate sterile tube, prepare the vehicle by combining PEG400 and saline. A common starting ratio is 40% PEG400, 60% saline. The final ratio may need to be optimized based on the compound's solubility and tolerability in the animal model.
-
-
Prepare Final Dosing Solution:
-
Slowly add the DMSO stock solution to the vehicle while vortexing. It is crucial to add the stock solution to the vehicle and not the other way around to prevent precipitation.
-
The final concentration of DMSO in the dosing solution should be kept as low as possible, ideally below 10%, to minimize potential toxicity.[3]
-
If the solution appears cloudy, sonicate for 10-15 minutes.
-
-
Sterilization and Final Check:
-
Sterilize the final dosing solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Visually inspect the final solution for any precipitates or particulates before administration. The solution should be clear.
-
Prepare the formulation fresh on the day of the experiment to ensure stability.
-
Protocol 2: In Vivo Compound Stability Assessment
Objective: To assess the stability of a compound in plasma in vitro as an indicator of in vivo stability.
Materials:
-
Test compound
-
Control compound (with known stability)
-
Plasma from the target animal species (e.g., mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) with an internal standard
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Methodology:
-
Compound Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).
-
Incubation:
-
Add a small volume of the compound stock solution to pre-warmed plasma in a 96-well plate.
-
Incubate the plate at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.
-
Quenching: Immediately stop the reaction by adding cold acetonitrile containing an internal standard to the aliquot. This will precipitate the plasma proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point. This will provide an indication of the compound's stability in plasma.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often implicated in drug metabolism and cellular stress responses, which are relevant to in vivo studies.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. drexel.edu [drexel.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 7. Administration of Substances: Maximum Volumes and Other Recommendations [research.wayne.edu]
Technical Support Center: Optimizing Hepatocyte Targeting and Uptake Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor uptake efficiency in hepatocyte targeting experiments.
Troubleshooting Guides
Issue 1: Low In Vitro Uptake by Hepatocytes
Question: We are observing low uptake of our nanoparticles/drug conjugate in our primary hepatocyte or HepG2/Huh7 cell cultures. What are the potential causes and solutions?
Answer:
Low in vitro uptake can stem from several factors related to cell health, experimental conditions, and the delivery vehicle itself. Below is a troubleshooting table to guide you through potential issues and recommended actions.
| Potential Cause | Troubleshooting/Recommendation |
| Poor Cell Health/Viability | - Verify Cell Viability: Perform a trypan blue exclusion assay post-thaw and before plating. Viability should be >90% for primary hepatocytes. - Optimize Thawing Protocol: Thaw cryopreserved hepatocytes rapidly in a 37°C water bath for 1.5-2 minutes until a small ice crystal remains. - Gentle Handling: Use wide-bore pipette tips and avoid vigorous pipetting to prevent shear stress.[1] - Appropriate Seeding Density: Ensure optimal seeding density to achieve a confluent monolayer. Under-seeding or over-seeding can impact cell health and receptor expression. |
| Suboptimal Culture Conditions | - Collagen Coating: Ensure culture plates are evenly coated with an appropriate concentration of Collagen Type I to promote cell attachment and monolayer formation. - Appropriate Medium: Use a specialized hepatocyte culture medium containing essential supplements like dexamethasone (B1670325) and insulin.[2] - Incubation Time: Optimize the incubation time for your specific nanoparticle or conjugate. Uptake is time-dependent.[3][4] |
| Issues with Targeting Ligand | - Ligand Density: An optimal ligand density is crucial. Too low a density may not achieve sufficient avidity for receptor binding, while excessive density can lead to steric hindrance or altered nanoparticle properties.[5][6] - Ligand Affinity: The affinity of the ligand for the receptor (e.g., GalNAc for ASGPR) is critical. Ensure the conjugation chemistry does not compromise the ligand's binding capability.[5] |
| Nanoparticle Physicochemical Properties | - Size: Nanoparticle size significantly influences cellular uptake. For hepatocyte targeting, a size range of 50-100 nm is often optimal.[7] For instance, 50 nm gold nanoparticles demonstrated 2-3 times higher accumulation in hepatocytes compared to 80 nm, 100 nm, and 150 nm particles.[7] - Surface Charge: Hepatocytes tend to internalize positively charged nanoparticles more readily than negatively charged ones.[7] - Hydrophilicity: Hydrophilic coatings like PEG can reduce non-specific uptake by Kupffer cells, thereby increasing the availability for hepatocyte targeting. |
| Receptor Expression Levels | - Cell Line Variation: ASGPR expression can vary between different hepatocyte cell lines (e.g., HepG2 has higher expression than SK-Hep1).[6] Primary hepatocytes generally have the highest expression. - Receptor Saturation: High concentrations of the targeting agent can saturate the asialoglycoprotein receptors (ASGPR), leading to decreased uptake efficiency.[8] Consider testing a range of concentrations. |
Issue 2: High Off-Target Uptake In Vivo (e.g., by Kupffer Cells)
Question: Our in vivo studies show significant accumulation of our hepatocyte-targeted nanoparticles in non-parenchymal cells like Kupffer cells. How can we improve hepatocyte specificity?
Answer:
Minimizing uptake by the reticuloendothelial system (RES), particularly Kupffer cells, is a common challenge. Here are strategies to enhance hepatocyte-specific delivery:
| Strategy | Detailed Recommendation |
| Optimize Nanoparticle Size | Nanoparticles larger than 100 nm are more prone to phagocytosis by Kupffer cells. Aim for a hydrodynamic diameter below 100 nm to facilitate passage through the liver fenestrations and access to hepatocytes.[9] |
| Surface Modification (PEGylation) | Coating nanoparticles with polyethylene (B3416737) glycol (PEG) creates a hydrophilic layer that reduces opsonization (binding of plasma proteins) and subsequent recognition and clearance by macrophages. |
| Adjust Surface Charge | Kupffer cells and liver sinusoidal endothelial cells (LSECs) readily take up negatively charged nanoparticles due to the presence of scavenger receptors.[7] A neutral or slightly positive surface charge may favor hepatocyte uptake over non-parenchymal cells.[7] |
| Optimize Ligand Density | A high density of targeting ligands (e.g., GalNAc) can enhance specific binding to ASGPR on hepatocytes, potentially outcompeting non-specific uptake mechanisms of other liver cells. However, excessive ligand density can sometimes increase non-specific interactions. |
| Pre-dosing/Blocking RES | In preclinical models, pre-dosing with non-targeted "blocker" nanoparticles can temporarily saturate the RES, allowing a subsequent dose of the targeted nanoparticles to have greater access to hepatocytes. This approach requires careful optimization to avoid toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the asialoglycoprotein receptor (ASGPR) and why is it a key target for hepatocytes?
A1: The ASGPR is a C-type lectin receptor highly and almost exclusively expressed on the surface of hepatocytes, with an estimated 1.8 million receptors per cell.[8] It functions to clear circulating asialoglycoproteins (glycoproteins with terminal galactose or N-acetylgalactosamine (GalNAc) residues) from the bloodstream via clathrin-mediated endocytosis.[10] Its high density and hepatocyte-specific expression make it an ideal target for delivering drugs, genes, and imaging agents specifically to these cells.[11]
Q2: What are the key physicochemical properties of nanoparticles that influence hepatocyte uptake?
A2: The table below summarizes the key nanoparticle properties and their impact on hepatocyte targeting.
| Property | Optimal Range/Characteristic for Hepatocyte Targeting | Rationale |
| Size (Hydrodynamic Diameter) | 11-100 nm[7] | Particles <6 nm are rapidly cleared by the kidneys, while those >200 nm are more likely to be taken up by Kupffer cells.[7] Sizes within the optimal range can pass through the liver fenestrations to reach hepatocytes. |
| Surface Charge (Zeta Potential) | Neutral to slightly positive | Hepatocytes show a preference for positively charged nanoparticles, whereas Kupffer cells and LSECs have a high affinity for negatively charged particles.[7] |
| Surface Chemistry/Modification | Hydrophilic (e.g., PEGylated) surface with targeting ligands (e.g., GalNAc) | A hydrophilic surface reduces non-specific uptake by the RES. Targeting ligands promote specific binding to hepatocyte receptors like ASGPR. |
| Shape | Spherical shapes are most commonly studied, but other shapes may influence interactions with liver cells. | Non-spherical shapes can alter blood circulation time and cellular interactions. |
Q3: How can I quantitatively assess the uptake of my targeted agent in hepatocytes?
A3: Several quantitative methods can be employed:
-
Flow Cytometry: This is a high-throughput method to quantify the percentage of cells that have internalized a fluorescently labeled nanoparticle or conjugate and the relative amount of uptake per cell (based on fluorescence intensity).[1][12][13]
-
Confocal Laser Scanning Microscopy (CLSM): Provides high-resolution images to visualize the subcellular localization of your agent within hepatocytes (e.g., in endosomes, lysosomes, or the cytoplasm).[14][15][16]
-
In Vivo Imaging Systems (IVIS): For animal studies, this technique allows for non-invasive, longitudinal tracking of fluorescently or bioluminescently labeled agents to assess their biodistribution and accumulation in the liver over time.[17]
-
Radiolabeling and Scintigraphy: Using radiolabeled compounds allows for quantitative biodistribution studies where organs are harvested, and radioactivity is measured to determine the precise amount of accumulation.[18]
Q4: What is the difference in targeting efficiency between in vitro and in vivo models?
A4: There is often a significant discrepancy between results from in vitro cell cultures and in vivo animal models.[19] In vitro systems lack the complex architecture of the liver, including blood flow dynamics and the presence of non-parenchymal cells like Kupffer cells and LSECs.[19][20] These non-parenchymal cells form a significant barrier in vivo, often sequestering a large fraction of nanoparticles before they can reach the hepatocytes.[6] Therefore, high uptake in a cell culture model does not always translate to high hepatocyte-specific uptake in an animal model.[21][22]
Experimental Protocols
Protocol 1: General Procedure for Isolation and Culture of Primary Mouse Hepatocytes
This protocol provides a general workflow for isolating primary hepatocytes from a mouse liver.
-
Preparation: Prepare collagenase and perfusion buffers and warm them to 37°C.[23] Coat culture plates with Collagen Type I.[23]
-
Anesthesia and Surgery: Anesthetize the mouse and perform a laparotomy to expose the portal vein and inferior vena cava.[24]
-
Cannulation and Perfusion: Cannulate the portal vein and begin perfusing the liver with a pre-warmed, EGTA-containing buffer to flush out the blood. The liver should blanch.[23][25]
-
Enzymatic Digestion: Switch the perfusion to a buffer containing collagenase to digest the extracellular matrix. The liver will become soft and swollen.[23][25]
-
Hepatocyte Isolation: Carefully remove the digested liver, transfer it to a petri dish containing culture medium, and gently mince the tissue to release the hepatocytes.[24]
-
Purification: Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue. Purify the hepatocytes from non-parenchymal cells by Percoll gradient centrifugation or several low-speed centrifugation steps.[2]
-
Cell Counting and Plating: Determine cell viability and concentration using a trypan blue assay. Seed the hepatocytes onto the collagen-coated plates at the desired density in a specialized hepatocyte culture medium.
-
Culture: Incubate the cells at 37°C with 5% CO2. The medium is typically changed after a few hours to remove unattached and dead cells.
Protocol 2: Quantification of Nanoparticle Uptake by Flow Cytometry
-
Cell Preparation: Plate hepatocytes (e.g., HepG2 or primary hepatocytes) in a multi-well plate and allow them to attach and form a monolayer.
-
Nanoparticle Incubation: Treat the cells with your fluorescently labeled nanoparticles at various concentrations and for different time points. Include an untreated control group.
-
Cell Harvesting: After incubation, wash the cells thoroughly with PBS to remove non-internalized nanoparticles. Detach the cells using a gentle dissociation reagent like trypsin-EDTA.
-
Staining (Optional): A viability dye (e.g., Propidium Iodide or DAPI) can be added to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Gate on the live, single-cell population.[13]
-
Data Interpretation: Quantify the percentage of fluorescently positive cells (compared to the untreated control) and the median fluorescence intensity (MFI) of the positive population, which corresponds to the amount of nanoparticle uptake.[13]
Visualizations
Signaling and Uptake Pathways
Caption: ASGPR-mediated endocytosis pathway in hepatocytes.
Experimental and Troubleshooting Workflows
Caption: Troubleshooting workflow for poor hepatocyte uptake.
References
- 1. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Primary Hepatocyte isolation and culture [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dahlmanlab.org [dahlmanlab.org]
- 6. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding nanoparticle-liver interactions in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vivo real-time imaging of the liver with confocal endomicroscopy permits visualization of the temporospatial patterns of hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 20. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparing in vitro human liver models to in vivo human liver using RNA-Seq [kops.uni-konstanz.de]
- 22. Comparing in vitro human liver models to in vivo human liver using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Simple Protocol for the Isolation and Culture of Hepatocytes from MASLD Mice [jove.com]
- 24. Primary mouse hepatocyte isolation [protocols.io]
- 25. Video: Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells [jove.com]
Validation & Comparative
Validating ASGPR Binding Affinity of Tri-GalNAc-DBCO: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively expressed on the surface of hepatocytes, has emerged as a pivotal target for liver-specific drug delivery. Its ability to recognize and internalize molecules bearing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues makes it an ideal candidate for targeted therapies. Among the various ligands developed to exploit this pathway, trivalent GalNAc (tri-GalNAc) conjugates have demonstrated exceptional binding affinity and efficiency of internalization. This guide provides a comparative analysis of the ASGPR binding affinity of tri-GalNAc-DBCO, a popular bioorthogonal handle, against other relevant tri-GalNAc analogues and a novel peptide-based ligand.
Comparative Binding Affinity of ASGPR Ligands
The affinity of ligands for ASGPR is significantly influenced by their valency. Monovalent GalNAc ligands typically exhibit binding affinities in the micromolar range, which is often insufficient for efficient cellular uptake. In contrast, trivalent GalNAc ligands display a remarkable increase in avidity, with binding affinities plunging into the nanomolar and even picomolar range. This multivalency effect is critical for robust receptor engagement and subsequent endocytosis.
While direct, side-by-side comparative studies under identical experimental conditions are limited, the available data from various sources provide a strong basis for performance evaluation. The table below summarizes the binding affinities of different ASGPR ligands.
| Ligand | Valency | Binding Affinity (Kd/IC50) | Key Findings |
| Monovalent GalNAc | 1 | ~40 µM | Serves as a baseline for low-affinity binding.[1][2] |
| This compound | 3 | High Affinity (qualitative) | The DBCO moiety allows for versatile "click chemistry" conjugation without compromising the high-affinity binding of the tri-GalNAc core to ASGPR.[3][4][5][6] |
| Tri-GalNAc-siRNA Conjugate | 3 | ~2 nM | Demonstrates the potent, high-affinity binding characteristic of trivalent GalNAc constructs, leading to efficient cellular uptake. |
| Tri-GalNAc-Biotin | 3 | High Affinity (qualitative) | The biotin (B1667282) tag enables detection and purification while maintaining strong ASGPR binding, facilitating uptake of conjugated molecules like neutravidin.[7][8] |
| Tri-GalNAc-COOH | 3 | High Affinity (qualitative) | The carboxylic acid linker provides a versatile point for further chemical modifications. |
| Peptide Ligand (5S) | 3 (effective) | Greater uptake than tri-GalNAc | This helical peptide, displaying three GalNAc residues, shows enhanced cellular uptake and hepatocyte selectivity compared to traditional flexible tri-GalNAc ligands, suggesting a favorable spatial arrangement of the GalNAc moieties for ASGPR binding.[1] |
ASGPR-Mediated Endocytosis Pathway
The binding of a multivalent ligand, such as this compound, to ASGPR on the hepatocyte surface triggers a well-orchestrated series of events leading to the internalization of the ligand and its cargo. This process, known as clathrin-mediated endocytosis, is crucial for the delivery of therapeutics into the cell.
Upon binding of the tri-GalNAc ligand, ASGPR clusters into clathrin-coated pits on the cell membrane. These pits invaginate to form endocytic vesicles that transport the receptor-ligand complex into the cell. Inside the cell, the vesicle matures into an early endosome, where the acidic environment (pH ~6.0-6.5) facilitates the dissociation of the ligand from the receptor. The ASGPR is then sorted into recycling vesicles and transported back to the cell surface for reuse, while the ligand and its cargo are trafficked through late endosomes to the lysosomes for degradation.
Experimental Protocols for Binding Affinity Determination
Accurate determination of binding affinity is paramount for the validation and comparison of ASGPR ligands. Two widely used techniques for this purpose are Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.
Methodology:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
-
Ligand Immobilization:
-
Immobilize purified, recombinant ASGPR onto the activated sensor chip surface via amine coupling. The amount of immobilized protein should be optimized to achieve a suitable response level.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of the this compound or other ligands in a suitable running buffer (e.g., HBS-P+).
-
Inject the ligand solutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by recording the change in response units (RU).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Fluorescence Polarization (FP) Competition Assay
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand (tracer) upon binding to a larger protein. In a competition assay, an unlabeled ligand competes with the tracer for binding to the protein, causing a decrease in polarization.
Methodology:
-
Tracer Selection and Optimization:
-
Synthesize or obtain a fluorescently labeled tri-GalNAc analogue to serve as the tracer (e.g., tri-GalNAc-FITC).
-
Determine the optimal concentration of the tracer that gives a stable and sufficient fluorescence signal.
-
-
Receptor Preparation:
-
Use purified recombinant ASGPR or cell lysates from ASGPR-expressing cells (e.g., HepG2).
-
Titrate the receptor concentration to determine the amount that results in a significant shift in the polarization of the tracer upon binding.
-
-
Competition Assay:
-
In a microplate, combine a fixed concentration of the ASGPR and the fluorescent tracer.
-
Add a serial dilution of the unlabeled competitor ligand (e.g., this compound).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate polarizing filters.
-
Plot the polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer. The Ki (inhibition constant) can then be calculated from the IC50 value.
-
Conclusion
This compound stands as a robust and high-affinity ligand for the asialoglycoprotein receptor, making it an excellent choice for the targeted delivery of therapeutics to the liver. Its key advantage lies in the versatility of the DBCO handle, which allows for straightforward and specific conjugation to a wide array of molecules using "click chemistry" without compromising its potent binding to ASGPR. While other tri-GalNAc analogues with different linkers also exhibit high affinity, and novel peptide-based ligands show promise for even greater cellular uptake, the choice of ligand will ultimately depend on the specific application, the nature of the cargo to be delivered, and the desired conjugation chemistry. The experimental protocols detailed in this guide provide a framework for the rigorous validation and comparison of these and other emerging ASGPR ligands, facilitating the development of next-generation hepatocyte-targeted therapies.
References
- 1. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trivalent GalNAc-DBCO | Benchchem [benchchem.com]
- 4. This compound | PROTACs | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound [baseclick.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
A Comparative Guide to Tri-GalNAc-DBCO and Other Targeting Ligands
For researchers, scientists, and drug development professionals, the selective delivery of therapeutic payloads to specific cell types is a paramount challenge. This guide provides a comprehensive comparison of tri-GalNAc-DBCO, a prominent liver-targeting ligand, with other targeting moieties. The information presented is supported by experimental data to aid in the selection of the most appropriate targeting strategy for your research and therapeutic development needs.
This compound: A High-Affinity Ligand for Hepatocyte Targeting
This compound is a synthetic molecule meticulously designed for targeted drug delivery to hepatocytes, the primary cells of the liver. It consists of a trivalent N-acetylgalactosamine (GalNAc) cluster attached to a dibenzocyclooctyne (DBCO) linker.[1][2] This unique structure underpins its high efficacy and versatility in therapeutic applications.
The targeting mechanism of tri-GalNAc relies on the high-affinity interaction between the trivalent GalNAc cluster and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.[3][4] This interaction triggers receptor-mediated endocytosis, a natural process for internalizing molecules, thereby delivering the conjugated therapeutic cargo directly into the liver cells.[5][6] The DBCO moiety facilitates the attachment of the tri-GalNAc ligand to a wide range of azide-modified molecules, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), proteins, and nanoparticles, through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] This bioorthogonal conjugation method is highly efficient and occurs under physiological conditions without the need for a toxic copper catalyst, making it ideal for in vivo applications.[7]
Comparative Performance of Targeting Ligands
The selection of a targeting ligand is a critical decision in drug development, with performance depending on factors such as binding affinity, specificity, and the biological context of the target receptor. Below is a comparative analysis of this compound against other targeting ligands.
Binding Affinity and In Vitro Efficacy
The affinity of a targeting ligand for its receptor is a key determinant of its efficacy. The following table summarizes the binding affinities (Kd) and in vitro performance of various targeting ligands.
| Targeting Ligand | Receptor | Target Cell/Tissue | Binding Affinity (Kd) | In Vitro Efficacy Highlights |
| Triantennary GalNAc | Asialoglycoprotein Receptor (ASGPR) | Hepatocytes | ~1-10 nM | Superior uptake efficiency in HepG2 cells compared to monovalent and divalent GalNAc.[8] |
| Monovalent GalNAc | Asialoglycoprotein Receptor (ASGPR) | Hepatocytes | ~40 µM | Significantly lower binding affinity and cellular uptake compared to trivalent GalNAc.[9] |
| Helical Peptide-GalNAc (5S) | Asialoglycoprotein Receptor (ASGPR) | Hepatocytes | Not specified | Demonstrated superior uptake efficiency and selectivity for HepG2 cells compared to conventional tri-GalNAc.[8] |
| Folate | Folate Receptor | Various cancers (e.g., ovarian, lung) | ~10-190 pM | High affinity binding, but in vivo delivery can be comparable to non-targeted liposomes.[10][11] |
| RGD Peptides (cyclic) | Integrins (e.g., αvβ3) | Tumor vasculature, various cancers | ~1-100 nM | High affinity and specificity for integrins, used in cancer imaging and therapy.[1][3] |
| Mannose | Mannose Receptor | Macrophages, Dendritic cells | Weak (monovalent), High (multivalent) | Multivalent presentation is crucial for high-affinity binding and cellular uptake.[7][12] |
In Vivo Performance
The ultimate test of a targeting ligand is its performance in a complex biological system. The table below presents available data on the in vivo efficacy of different targeting ligands.
| Targeting Ligand | Delivery System | Therapeutic Payload | Animal Model | In Vivo Efficacy Highlights |
| Triantennary GalNAc | Conjugate | Antisense Oligonucleotide (ASO) | Mouse | 7-fold increase in ASO accumulation and >10-fold enhancement in efficacy in hepatocytes compared to unconjugated ASO.[13] |
| Triantennary GalNAc | Conjugate | siRNA | Mouse, NHP | ED50 of ≤1 mg/kg following a single subcutaneous dose, demonstrating robust gene silencing in the liver.[14] |
| Lipophilic Ligands (e.g., Cholesterol) | Conjugate | Antisense Oligonucleotide (ASO) | Mouse | 3- to 5-fold increased delivery and 5-fold enhanced efficacy in both hepatocytes and non-parenchymal cells compared to unconjugated ASO.[13] |
| RGD Peptides (cyclic) | Radiotracer | 111In | Mouse | High tumor uptake in animal models with integrin-expressing tumors.[14] |
Visualizing the Mechanisms
To better understand the processes involved in targeted drug delivery, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. colorscheme | Graphviz [graphviz.org]
- 3. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [baseclick.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Mannose receptor - Wikipedia [en.wikipedia.org]
- 8. Precision targeting in hepatocellular carcinoma: Exploring ligand-receptor mediated nanotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High Affinity Mannose Receptor Ligand | Washington University Office of Technology Management [tech.wustl.edu]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Tri-GalNAc-DBCO and Monovalent GalNAc for Targeted Drug Delivery
For researchers, scientists, and professionals in drug development, the targeted delivery of therapeutics to specific cell types is a paramount challenge. The asialoglycoprotein receptor (ASGPR), highly expressed on the surface of hepatocytes, has emerged as a key target for liver-specific drug delivery. This guide provides an objective comparison of the performance of trivalent N-acetylgalactosamine (tri-GalNAc) conjugated to dibenzocyclooctyne (DBCO) versus monovalent GalNAc, supported by experimental data, to inform the selection of the optimal targeting ligand.
Executive Summary
The trivalent arrangement of GalNAc ligands demonstrates a significantly superior performance profile for liver-targeted delivery compared to their monovalent counterparts. This enhanced efficacy is primarily attributed to the multivalent binding effect, which aligns with the trimeric nature of the ASGPR. The tri-GalNAc configuration leads to substantially higher binding affinity, resulting in more efficient cellular uptake and greater in vivo potency of conjugated therapeutics. The inclusion of a DBCO moiety on the tri-GalNAc cluster provides a versatile and highly specific handle for the straightforward conjugation of a wide range of therapeutic payloads via copper-free click chemistry.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data comparing the performance of tri-GalNAc and monovalent GalNAc ligands.
Table 1: Comparative Binding Affinities to ASGPR
| Ligand Configuration | Binding Affinity (Kd/Ki/IC50) | Efficacy for Targeted Delivery | Reference |
| Tri-GalNAc | Nanomolar (nM) range (e.g., Kd of 2.3 nM) | High affinity, considered the gold standard for efficient targeted delivery.[1][2] | [1][2][3] |
| Monovalent GalNAc | Micromolar (µM) to Millimolar (mM) range | Low affinity, generally unsuitable for effective targeted delivery.[1] | [1][4] |
Note: A 106-fold increase in affinity has been observed when moving from monoantennary to triantennary oligosaccharides.[1]
Table 2: In Vitro and In Vivo Performance of Conjugated siRNAs
| Parameter | Tri-GalNAc Conjugate | Monovalent GalNAc Conjugate | Reference |
| Cellular Uptake (in vitro) | Efficient and rapid internalization into ASGPR-expressing cells (e.g., HepG2).[5][6][7] | Significantly lower uptake compared to trivalent conjugates.[5] | [5][6] |
| Gene Silencing (in vivo) | Potent, dose-dependent, and durable gene silencing in the liver.[6][8][9] | Reduced potency and in vivo activity compared to trivalent conjugates.[4][10] | [4][6][8][9][10] |
| Tissue Accumulation | Higher accumulation in the liver.[1][6] | Lower tissue accumulation in the liver.[1] | [1][6] |
Mechanism of Action: ASGPR-Mediated Endocytosis
The primary mechanism for the cellular uptake of GalNAc-conjugated molecules is through ASGPR-mediated endocytosis. The following diagram illustrates this pathway.
Caption: ASGPR-mediated endocytosis pathway for this compound conjugated drugs.
The tri-GalNAc ligand binds with high affinity to the trimeric ASGPR on the hepatocyte surface.[1] This binding event triggers clathrin-mediated endocytosis, leading to the internalization of the receptor-ligand complex within an early endosome.[7][8] The acidic environment of the endosome facilitates the dissociation of the ligand from the receptor.[7] The ASGPR is then recycled back to the cell surface, while the cargo is trafficked to the lysosome for degradation.[7] For therapeutics like siRNAs to be effective, they must escape the endosomal pathway and enter the cytoplasm.[11]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of ligand performance. Below are outlines of key experimental protocols cited in the literature.
In Vitro Binding Affinity Assay (Competitive Binding)
This assay quantifies the binding affinity of unlabeled ligands (e.g., this compound) by measuring their ability to compete with a labeled ligand for binding to ASGPR.
Caption: Workflow for a competitive binding assay to determine ASGPR affinity.
Methodology:
-
Cell Preparation: Isolate primary mouse hepatocytes, which have high ASGPR expression.[2][12]
-
Incubation: Incubate the cells with a fixed concentration of a fluorescently labeled tri-GalNAc ligand (e.g., Alexa647-siRNA-GalNAc).[12]
-
Competition: Concurrently, add varying concentrations of the unlabeled competitor ligand (monovalent GalNAc or this compound).
-
Analysis: After incubation, measure the cell-associated fluorescence using a flow cytometer.
-
Data Interpretation: A decrease in fluorescence indicates displacement of the labeled ligand by the unlabeled competitor. Calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) to quantify the binding affinity of the test ligand.[12]
Cellular Uptake Assay
This experiment measures the efficiency of internalization of fluorescently labeled GalNAc conjugates into cells.
Methodology:
-
Cell Culture: Plate ASGPR-positive cells (e.g., HepG2) and ASGPR-negative control cells (e.g., HeLa) in separate wells.[5]
-
Treatment: Add fluorescently labeled monovalent GalNAc and tri-GalNAc conjugates to the cells and incubate for a set period (e.g., 2-4 hours).[5][11]
-
Analysis: Wash the cells to remove unbound conjugates. Measure the intracellular fluorescence using flow cytometry or confocal microscopy.[5][13]
-
Data Interpretation: Compare the mean fluorescence intensity between the different conjugates and cell types. Higher fluorescence in HepG2 cells compared to HeLa cells indicates ASGPR-specific uptake.[5]
The Role of DBCO in Tri-GalNAc Conjugation
The DBCO (dibenzocyclooctyne) group is a key component for the practical application of tri-GalNAc as a targeting moiety. It enables a highly efficient and bioorthogonal conjugation reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), or copper-free click chemistry.[1][14]
Caption: Conjugation of a drug to this compound via SPAAC click chemistry.
This reaction is advantageous because it:
-
Is Bioorthogonal: It proceeds efficiently in biological systems without interfering with native biochemical processes.[14]
-
Is Copper-Free: It avoids the cytotoxicity associated with copper catalysts used in other click chemistry reactions, making it ideal for in vivo applications.[14]
-
Is Highly Specific and Efficient: The reaction between DBCO and an azide (B81097) group is rapid and forms a stable triazole linkage.[15]
Conclusion
The experimental evidence strongly supports the superiority of this compound over monovalent GalNAc for hepatocyte-targeted drug delivery. The trivalent configuration provides the necessary avidity for high-affinity binding to the trimeric ASGPR, leading to enhanced cellular uptake and potent in vivo activity. The integrated DBCO moiety facilitates a robust and biocompatible method for conjugating a diverse array of therapeutic molecules. For researchers aiming to develop liver-specific therapeutics, this compound represents the current gold standard for achieving efficient and targeted delivery.
References
- 1. Trivalent GalNAc-DBCO | Benchchem [benchchem.com]
- 2. worthington-biochem.com [worthington-biochem.com]
- 3. Targeted delivery of oligonucleotides using multivalent protein–carbohydrate interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00788F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Cluster and Monomer-Based GalNAc Structures Induce Effective Uptake of siRNAs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]
- 9. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Less Is More: Novel Hepatocyte-Targeted siRNA Conjugates for Treatment of Liver-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound [baseclick.eu]
- 15. medchemexpress.com [medchemexpress.com]
Navigating the Copper-Free Click Chemistry Landscape: A Guide to DBCO Alternatives
For researchers, scientists, and drug development professionals, copper-free click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has become an indispensable tool for bioconjugation. Dibenzocyclooctyne (DBCO) has long been a go-to reagent in this field due to its high reactivity. However, a growing number of alternatives offer distinct advantages in terms of stability, size, and hydrophilicity, warranting a closer look for specific applications. This guide provides an objective comparison of the performance of prominent alternatives to DBCO, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.
The primary alternatives to DBCO for SPAAC fall into the category of strained cyclooctynes, each with unique structural modifications that influence their reactivity and physicochemical properties. These include Bicyclo[6.1.0]nonyne (BCN), Difluorinated Cyclooctyne (B158145) (DIFO), and Biarylazacyclooctynone (BARAC). Another important alternative is the inverse-electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctenes (TCO), which offers exceptionally fast kinetics.
Performance Comparison of DBCO and its Alternatives
The choice of a cyclooctyne for a specific application is often a trade-off between reactivity, stability, and other physicochemical properties. The following table summarizes key quantitative data for DBCO and its main SPAAC alternatives.
| Reagent | Second-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| DBCO | ~0.1 - 1.0[1] | High reactivity, well-established, but can be unstable in the presence of thiols. |
| BCN | ~0.03 - 0.28[2][3] | More stable than DBCO in the presence of thiols (e.g., glutathione), smaller size, and lower lipophilicity.[3] Reactivity can be enhanced with electron-deficient azides. |
| DIFO | ~0.08 | Fluorination increases reactivity compared to non-fluorinated cyclooctynes. |
| BARAC | ~0.96 | Among the most reactive cyclooctynes for SPAAC, but can be synthetically more complex.[4] |
| TCO (with Tetrazine) | >10³ | Exceptionally fast kinetics through an inverse-electron-demand Diels-Alder reaction, orthogonal to SPAAC.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in bioconjugation experiments. Below are representative protocols for key experiments involving DBCO and its alternatives.
Protocol 1: General Protein Labeling with an NHS Ester of a Cyclooctyne (e.g., DBCO-NHS or BCN-NHS)
This protocol outlines the steps for conjugating a cyclooctyne to a protein via its primary amines (lysine residues and the N-terminus).
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Cyclooctyne-NHS ester (e.g., DBCO-NHS, BCN-NHS) stock solution (10 mg/mL in anhydrous DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Reaction Setup: Bring the protein solution to room temperature. Add the Cyclooctyne-NHS ester stock solution to the protein solution. A molar excess of 5-20 fold of the NHS ester over the protein is a common starting point. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted cyclooctyne reagent and byproducts by size-exclusion chromatography. Equilibrate the column with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the protein (at 280 nm) and the cyclooctyne (e.g., ~309 nm for DBCO).
Protocol 2: Live Cell Imaging with a Fluorophore-Conjugated Cyclooctyne (e.g., BARAC-Fluor)
This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a fluorescent cyclooctyne.
Materials:
-
Live cells with azide-functionalized surface glycans (e.g., cells pre-incubated with an azido-sugar)
-
Fluorophore-conjugated cyclooctyne (e.g., BARAC-Fluor) stock solution (1-10 mM in DMSO)
-
Cell culture medium
-
Imaging buffer (e.g., phenol (B47542) red-free medium or PBS with calcium and magnesium)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Plate cells in a suitable imaging dish or plate and allow them to adhere.
-
Labeling: Dilute the fluorophore-conjugated cyclooctyne stock solution in cell culture medium to the desired final concentration (typically in the low micromolar to nanomolar range). Remove the existing medium from the cells and add the labeling medium.
-
Incubation: Incubate the cells with the labeling medium for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing (Optional but Recommended): To reduce background fluorescence, gently wash the cells two to three times with pre-warmed imaging buffer.
-
Imaging: Replace the wash buffer with fresh imaging buffer. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizing the Chemistry and Workflow
To better understand the underlying principles and experimental processes, the following diagrams illustrate the SPAAC reaction and a typical bioconjugation workflow.
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: A typical experimental workflow for bioconjugation using SPAAC.
Logical Relationships in Reagent Selection
The choice between DBCO and its alternatives is a multifactorial decision based on the specific requirements of the experiment.
References
A Researcher's Guide to Measuring Targeted Protein Degradation Efficiency
An objective comparison of leading techniques for quantifying the efficacy of novel protein degraders, complete with experimental protocols and data-driven insights.
In the rapidly evolving field of targeted protein degradation (TPD), accurately measuring the efficiency of novel degraders such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues is paramount for advancing drug discovery and development. This guide provides a comprehensive comparison of the most widely used methods for quantifying TPD, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate assays for their specific research goals. We delve into the principles, protocols, advantages, and limitations of key techniques, presenting quantitative data in clear, comparative tables and illustrating complex processes with detailed diagrams.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Targeted protein degradation leverages the cell's own machinery to eliminate specific proteins of interest (POIs). Heterobifunctional molecules, most notably PROTACs, act as a bridge between the POI and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The degrader molecule is then released to act catalytically, enabling the degradation of multiple POI molecules.
Caption: Targeted Protein Degradation Signaling Pathway.
Key Metrics for Quantifying Degradation Efficiency
The efficacy of a protein degrader is primarily assessed by two key parameters:
-
DC50: The concentration of the degrader that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of protein degradation achievable with a given degrader.[1]
These metrics are crucial for structure-activity relationship (SAR) studies and for ranking the potency of different degrader molecules.
Comparative Analysis of Measurement Techniques
Several methodologies are available to quantify the degradation of a target protein, each with its own set of strengths and weaknesses. The choice of method often depends on factors such as the required throughput, the need for kinetic data, and the availability of specific reagents and instrumentation.
| Method | Principle | Throughput | Kinetic Analysis | Quantitative | Endogenous Protein |
| Western Blot | Immunodetection of protein levels after gel electrophoresis. | Low | No (Endpoint) | Semi-quantitative to Quantitative | Yes |
| Mass Spectrometry (MS) | Quantification of peptides derived from the target protein. | Low to Medium | No (Endpoint) | Yes | Yes |
| HiBiT Assay | Luminescent signal from a tagged protein. | High | Yes | Yes | Requires CRISPR knock-in |
| dTAG System | Degrader-induced degradation of a tagged fusion protein. | Medium to High | Yes | Yes | Requires genetic modification |
In-Depth Look at Key Methodologies
Western Blotting
Western blotting is a traditional and widely used technique to measure changes in protein levels.[2] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using specific antibodies.
Advantages:
-
High specificity due to the use of antibodies.[3]
-
Provides information about the molecular weight of the target protein.
-
Relatively low cost for individual experiments.
Disadvantages:
-
Low throughput, making it less suitable for large-scale screening.[2]
-
Can be time-consuming and labor-intensive.[4]
-
Quantification can be challenging and is often semi-quantitative.[4]
-
Prone to variability and requires careful optimization.[3]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[5]
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[5]
-
Quantify the band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.[5]
-
Caption: Western Blot Experimental Workflow.
Mass Spectrometry (MS)-Based Proteomics
Mass spectrometry offers a powerful and unbiased approach to globally quantify changes in the proteome following degrader treatment.[7] This technique can identify and quantify thousands of proteins simultaneously, providing a comprehensive view of a degrader's selectivity and off-target effects.[7]
Advantages:
-
Provides a global and unbiased view of protein degradation.[7]
-
Can identify off-target effects and downstream pathway modulations.[7]
-
Does not require specific antibodies for every target.
Disadvantages:
-
Lower throughput compared to plate-based assays.
-
Requires specialized and expensive instrumentation.
-
Data analysis can be complex and computationally intensive.[9]
-
Sample preparation can be lengthy.
-
Cell Culture and Treatment:
-
Similar to the Western Blot protocol, treat cells with the degrader compound and a vehicle control.
-
-
Cell Lysis and Protein Digestion:
-
Lyse cells and quantify protein concentration.
-
Denature, reduce, and alkylate the proteins.
-
Digest proteins into peptides using an enzyme like trypsin.
-
-
Peptide Labeling (Optional but recommended for quantification):
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.
-
-
Data Analysis:
-
Use specialized software to identify and quantify peptides and proteins.
-
Calculate the relative abundance of the target protein in treated versus control samples to determine the percentage of degradation.
-
HiBiT Bioluminescence Assay
The HiBiT system is a sensitive, real-time, plate-based assay for measuring protein abundance. It utilizes an 11-amino-acid tag (HiBiT) that can be knocked into the endogenous locus of the target protein using CRISPR/Cas9.[10][11] The HiBiT peptide has a high affinity for a larger complementary polypeptide, LgBiT, and their binding reconstitutes a functional NanoLuc® luciferase, producing a luminescent signal that is proportional to the amount of HiBiT-tagged protein.[11]
Advantages:
-
High throughput and suitable for screening large compound libraries.[10][12]
-
Allows for real-time, kinetic measurements of protein degradation.[10]
-
Highly sensitive and quantitative.[11]
-
Measures degradation of endogenously expressed protein, providing more biologically relevant data.[10]
Disadvantages:
-
Requires the generation of a specific CRISPR-edited cell line for each target, which can be time-consuming.[13]
-
The presence of the HiBiT tag could potentially interfere with protein function or degradation.
-
Potential for artifacts if the tag itself is ubiquitinated.[14][15]
-
Cell Culture:
-
Use a cell line where the target protein is endogenously tagged with HiBiT and that stably expresses LgBiT.
-
Plate cells in a white, 96-well or 384-well plate and incubate overnight.[1]
-
-
Assay Preparation:
-
Prepare a solution of a live-cell substrate (e.g., Endurazine™) in the appropriate assay medium.
-
Replace the cell culture medium with the substrate solution and incubate to allow the luminescent signal to stabilize.[1]
-
-
Compound Addition:
-
Prepare serial dilutions of the degrader compound.
-
Add the compounds to the wells.[1]
-
-
Luminescent Reading:
-
Immediately begin kinetic measurements of luminescence using a plate reader pre-equilibrated to 37°C.[1]
-
-
Data Analysis:
dTAG System
The degradation tag (dTAG) system is a powerful chemical-genetic tool for inducing rapid and selective degradation of a target protein.[][17] This method involves fusing the protein of interest to a mutant FKBP12 protein (the dTAG).[] A specific dTAG degrader molecule then brings the dTAG-fused protein and an E3 ligase together, leading to the degradation of the fusion protein.[][17]
Advantages:
-
Rapid and highly selective degradation.[][17]
-
Can be used for virtually any intracellular protein.
-
The degradation is reversible upon washout of the degrader.
-
Does not require a specific binder for the target protein itself.[18]
Disadvantages:
-
Requires genetic modification of the target protein to include the dTAG, which may alter its function or localization.[]
-
The overexpression of a tagged protein may not fully recapitulate the biology of the endogenous protein.
-
Generation of dTAG Fusion Protein Cell Line:
-
Create a stable cell line that expresses the protein of interest fused with the dTAG (FKBP12F36V) through lentiviral transduction or CRISPR/Cas9-mediated knock-in.[][17]
-
-
Cell Treatment:
-
Treat the cells with the dTAG degrader molecule at various concentrations and for different time points.
-
-
Analysis of Protein Degradation:
-
Measure the levels of the dTAG-fused protein using methods like Western Blotting, Mass Spectrometry, or by fusing a reporter protein (e.g., luciferase) to the dTAG construct.[19]
-
Conclusion
The measurement of targeted protein degradation efficiency is a critical step in the development of novel therapeutics. Each of the methods discussed in this guide offers distinct advantages and is suited for different stages of the drug discovery pipeline. Western blotting remains a valuable tool for validation, while mass spectrometry provides an unparalleled depth of information on selectivity and off-target effects. For high-throughput screening and detailed kinetic analysis, the HiBiT assay is an excellent choice. The dTAG system provides a powerful approach for target validation and studying the immediate consequences of protein loss. By understanding the principles and protocols of these techniques, researchers can make informed decisions to effectively characterize and advance their protein degrader programs.
References
- 1. promega.com [promega.com]
- 2. Ultra-High-Throughput LC-MS Method for Targeted Protein Degradation Compound Screening Using the Orbitrap Astral Mass Spectrometer | Semantic Scholar [semanticscholar.org]
- 3. sciencing.com [sciencing.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 8. Targeted Protein Degraders | Bruker [bruker.com]
- 9. cs.uwaterloo.ca [cs.uwaterloo.ca]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 11. Target Degradation [worldwide.promega.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 17. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 19. dTAG degradation Whitepaper | dTAG Workflow | Bio-Techne [bio-techne.com]
Safety Operating Guide
Navigating the Safe Disposal of tri-GalNAc-DBCO: A Comprehensive Guide
For researchers and professionals in the fast-paced fields of science and drug development, the proper handling and disposal of specialized chemical reagents like tri-GalNAc-DBCO is a critical component of laboratory safety and environmental responsibility. While not classified as a highly hazardous substance, adherence to established protocols for the disposal of this compound is essential to ensure a safe working environment and compliance with regulatory standards. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring that laboratory operations are not only scientifically sound but also environmentally conscious.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves to prevent any direct contact with the compound. All handling and disposal activities should be conducted within a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information pertinent to the handling and storage of this compound.
| Property | Value | Source |
| Storage Temperature | -20°C | [1][2][3] |
| Purity | ≥95% | |
| Solubility in DMSO | 80 mg/mL (46.22 mM) | [4] |
| In vivo Formulation Solubility (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | 3.3 mg/mL (1.91 mM) | [4] |
Step-by-Step Disposal Procedures
The recommended and most secure method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally safe and compliant manner.
1. Waste Segregation and Collection:
-
Solid Waste: Any unused or expired solid this compound should be collected in a clearly labeled and sealed container. The container must be compatible with the chemical and prominently marked with its full chemical name.
-
Liquid Waste: Solutions containing this compound, such as those dissolved in DMSO, should be collected in a separate, sealed container designated for non-halogenated organic solvent waste. Do not mix this waste stream with aqueous or other incompatible chemical wastes.
-
Contaminated Labware: All disposable materials that have come into direct contact with this compound, including pipette tips, tubes, and weighing papers, must be disposed of in a designated solid chemical waste container.
2. Labeling and Storage:
All waste containers must be clearly labeled with the full chemical name "this compound" and any other components of the waste stream. Store the sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials, pending pickup by a licensed disposal service.
3. Professional Disposal Arrangement:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
By adhering to these procedural steps and safety precautions, laboratories can ensure the responsible and safe disposal of this compound, thereby safeguarding both personnel and the environment.
References
Essential Safety and Operational Guide for Handling tri-GalNAc-DBCO
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with tri-GalNAc-DBCO. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While the toxicological properties of this compound have not been exhaustively studied, it is imperative to handle it with a high degree of caution. Based on the safety profile of structurally related DBCO compounds, potential hazards include skin, eye, and respiratory irritation.
Recommended Personal Protective Equipment (PPE):
A summary of the minimum required PPE for handling this compound is provided in the table below.
| Operation | Required PPE |
| Weighing and Aliquoting (Solid Form) | - Chemical safety goggles with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coat- Closed-toe shoes |
| Solubilization and Dilution | - Chemical safety goggles- Nitrile gloves- Laboratory coat- Work within a certified chemical fume hood |
| Reaction Setup and Handling | - Chemical safety goggles- Nitrile gloves- Laboratory coat- Work within a certified chemical fume hood |
| Waste Disposal | - Chemical safety goggles- Nitrile gloves- Laboratory coat |
Note: Always inspect gloves for any signs of degradation or perforation before use.
Safe Handling and Operational Workflow
Proper handling procedures are critical to minimize exposure and prevent contamination. The following workflow outlines the key steps for safely working with this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation :
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Prepare your workspace by ensuring a certified chemical fume hood is operational and the sash is at the appropriate height.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
-
Handling :
-
When weighing the solid compound, do so within the chemical fume hood to minimize inhalation of any airborne particles.
-
For solubilization, add the appropriate solvent (e.g., DMSO, DMF) to the this compound solid.[1][2][3] Sonication may be used to aid dissolution.[2]
-
Conduct all subsequent experimental steps involving the handling of this compound solutions within the fume hood.
-
-
Storage :
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
All waste containing this compound, including empty containers, contaminated gloves, and pipette tips, should be treated as hazardous chemical waste.
Waste Disposal Workflow:
Disposal Protocol:
-
Segregation : Separate solid waste (e.g., contaminated consumables) from liquid waste (e.g., unused solutions).
-
Containment : Collect waste in clearly labeled, leak-proof containers that are compatible with the chemical waste.
-
Storage : Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal contractor. Do not pour this compound waste down the drain.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
